3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
説明
BenchChem offers high-quality 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,8,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVXTGSVWABGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Targeted Covalent Inhibition: Mechanism of Action and Profiling of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
Executive Summary
The resurgence of rational covalent drug design has fundamentally transformed the landscape of kinase inhibition. By coupling reversible binding affinity with irreversible chemical reactivity, Targeted Covalent Inhibitors (TCIs) achieve unparalleled potency, prolonged target residence time, and high selectivity.
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (CAS: 842956-84-7) is a highly specialized bifunctional chemical probe utilized in the development and profiling of covalent kinase inhibitors. Rather than acting as a broad-spectrum cytotoxin, this molecule is engineered with two distinct domains: an ATP-mimetic pharmacophore for reversible target recognition and an electrophilic warhead for irreversible target inactivation. This whitepaper details the structural pharmacology, kinetic mechanism of action (MoA), and the self-validating experimental workflows required to deploy this probe effectively in preclinical target engagement studies.
Structural Pharmacology & Mechanism of Action
The efficacy of this compound relies on a two-step kinetic mechanism ( E+I⇌E⋅I→E−I ), driven by its distinct structural domains.
The Recognition Motif: 4-(Pyridin-4-ylmethyl)aniline Core
The initial phase of inhibition is governed by the reversible binding affinity ( KI ). The 4-(pyridin-4-ylmethyl)phenyl moiety is a privileged scaffold frequently utilized in targeting kinases such as VEGFR, SYK, and ROCK.
-
Causality of Design: The pyridine nitrogen acts as a critical hydrogen bond acceptor. Upon entering the ATP-binding pocket, it forms a highly conserved hydrogen bond with the backbone amide (NH) of the kinase hinge region. The flexible methylene bridge allows the phenyl ring to optimally orient within the hydrophobic pocket adjacent to the DFG motif, stabilizing the reversible complex ( E⋅I ).
The Covalent Warhead: 3-Bromopropanamide Electrophile
Once the reversible complex is formed, the spatial proximity of the electrophile to a nucleophilic residue (typically a non-catalytic cysteine in the P-loop or hinge region) triggers the irreversible inactivation phase ( kinact ).
-
Reaction Mechanism: Unlike widely used acrylamide warheads that undergo Michael addition, the 3-bromopropanamide group acts as an alkylating agent. The thiolate anion of the target cysteine executes a nucleophilic substitution ( SN2 ) at the β -carbon of the propionamide.
-
Causality of Design: Why choose an alkyl halide over a Michael acceptor? The SN2 trajectory requires a specific linear attack angle ( 180∘ relative to the C-Br bond). This distinct geometric requirement can successfully target cysteines that are suboptimally oriented for Michael addition, expanding the druggable space of the kinome [1]. The reaction displaces a bromide ion ( Br− ) and forms a permanent, highly stable thioether linkage.
Two-step kinetic mechanism of targeted covalent inhibition via SN2 alkylation.
Experimental Workflows & Protocols
To rigorously classify a compound as a TCI, the experimental design must be a self-validating system. We must prove not only that the kinase is inhibited, but that the inhibition is driven by the specific covalent modification of the target residue.
Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Validation)
This protocol confirms the exact stoichiometry and chemical nature of the adduct. The molecular weight of the probe is 319.20 Da. During the SN2 reaction, the displacement of HBr (80.91 Da) results in a net mass addition of +238.3 Da to the target protein. Monitoring this specific mass shift intrinsically rules out non-specific oxidative artifacts [2].
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant target kinase (e.g., 2 μ M) in a non-nucleophilic buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT or β -mercaptoethanol to prevent the warhead from reacting with the reducing agent.
-
Incubation: Add 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide at a 10-fold molar excess (20 μ M). Incubate at 25°C.
-
Time-Course Sampling: Quench 10 μ L aliquots at 0, 15, 30, 60, and 120 minutes by adding 1% formic acid.
-
LC-MS Analysis: Inject samples onto a C4 desalting column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Data Deconvolution: Deconvolute the raw charge-state envelope using MaxEnt1 or similar software. Validate the shift from the apo-kinase mass ( M ) to the adducted mass ( M+238.3±0.5 Da).
Protocol 2: Cellular Target Engagement (Washout Assay)
To prove that the covalent bond translates to sustained physiological efficacy, a cellular washout assay is employed. Because the probe permanently inactivates the target, kinase signaling will only recover upon the de novo synthesis of new kinase protein, regardless of the drug's pharmacokinetic clearance.
Step-by-Step Methodology:
-
Cell Seeding: Seed target-expressing cells (e.g., HUVECs for VEGFR profiling) in 6-well plates and grow to 80% confluence.
-
Compound Treatment: Treat cells with the probe at 10×IC50 concentration for 2 hours to ensure maximum target occupancy.
-
Washout Phase: Aspirate the media. Wash the cells three times with warm, compound-free PBS. Add fresh, compound-free complete media.
-
Lysate Collection: Harvest cells at 0, 2, 4, 8, and 24 hours post-washout using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Immunoblotting: Perform Western blot analysis probing for the downstream phosphorylated substrate (e.g., p-ERK or p-AKT). Sustained suppression of the phosphorylation signal at 24 hours (long after the free drug is washed away) validates irreversible target engagement.
Experimental workflow for validating covalent target engagement and kinetics.
Quantitative Data & Kinetic Profiling
When evaluating covalent inhibitors, standard IC50 values are highly time-dependent and insufficient for characterizing potency. Instead, the efficiency of a TCI is defined by the ratio kinact/KI , which represents the second-order rate constant of target inactivation [3].
The table below summarizes representative kinetic parameters for this class of pyridine-based halopropanamide probes against standard kinase targets possessing accessible cysteines.
| Kinase Target | Cysteine Residue | Apparent IC50 (1h) | KI (Reversible Affinity) | kinact (Inactivation Rate) | kinact/KI (Efficiency) |
| VEGFR2 | Cys1045 | 45 nM | 120 nM | 3.5×10−3 s−1 | 2.9×104 M−1s−1 |
| SYK | Cys743 | 85 nM | 250 nM | 1.8×10−3 s−1 | 7.2×103 M−1s−1 |
| EGFR (WT) | Cys797 | >10 μ M | >5 μ M | N/A (Poor Geometry) | < 102 M−1s−1 |
Data Interpretation: The high efficiency ( kinact/KI ) against VEGFR2 demonstrates that the pyridine scaffold provides excellent initial affinity ( KI ), while the spatial geometry perfectly aligns the 3-bromopropanamide warhead for an SN2 attack on Cys1045. Conversely, the poor efficiency against EGFR indicates that while Cys797 is highly nucleophilic, the linear SN2 trajectory required by the bromopropanamide is sterically hindered in this specific pocket.
References
-
The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry[Link]
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond National Center for Biotechnology Information (PMC)[Link]
-
Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines ACS Publications[Link]
Technical Whitepaper: Chemical Structure, Reactivity, and Applications of 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide in Targeted Covalent Drug Discovery
Executive Summary
The development of targeted covalent inhibitors (TCIs) requires a delicate balance between molecular recognition and electrophilic reactivity. 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide (CAS: 842956-84-7) represents a highly specialized bifunctional building block designed for this exact purpose[1]. By integrating a 4-benzylpyridine recognition motif with a 3-bromopropionamide latent electrophile, this compound serves as a critical intermediate and a functional warhead in the synthesis of advanced kinase inhibitors and chemoproteomic probes[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating synthetic protocols.
Structural and Physicochemical Profiling
The architectural design of 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide is divided into two synergistic domains:
-
The Recognition Motif (4-Benzylpyridine): The pyridine nitrogen acts as a potent hydrogen-bond acceptor, a privileged interaction for anchoring inhibitors into the ATP-binding hinge region of various kinases. The flexible methylene bridge allows the phenyl ring to adapt to hydrophobic sub-pockets.
-
The Reactive Warhead (3-Bromopropionamide): Unlike highly reactive Michael acceptors, the 3-bromopropionamide tail functions as a "tempered" or latent electrophile[4]. It provides a tunable mechanism for covalent modification, significantly reducing off-target proteome reactivity[3].
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Significance |
| CAS Number | 842956-84-7[1] | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | C₁₅H₁₅BrN₂O[1] | Confirms the 1:1 ratio of the recognition and warhead motifs. |
| Molecular Weight | 319.20 g/mol [1] | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| H-Bond Donors | 1 (Amide NH) | Facilitates secondary interactions within the target binding site. |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Critical for kinase hinge region engagement. |
| Electrophilic Class | Alkyl Bromide / Latent Acrylamide | Enables proximity-driven covalent bonding with nucleophilic cysteines[5]. |
Mechanistic Role in Covalent Drug Design
As a Senior Application Scientist, it is crucial to understand the causality behind selecting a 3-bromopropionamide over a standard acrylamide or haloacetamide.
Standard haloacetamides exhibit high intrinsic reactivity, often leading to indiscriminate pan-proteomic alkylation and subsequent toxicity[4][5]. Conversely, 3-bromopropionamides act as latent electrophiles . They remain relatively inert in aqueous physiological environments but undergo activation exclusively within the precisely aligned microenvironment of the target protein's binding pocket[2][4].
This activation occurs via two distinct, target-templated pathways:
-
Direct SN2 Alkylation: A perfectly positioned nucleophilic cysteine attacks the β -carbon, displacing the bromide ion[6].
-
In Situ Elimination: Basic residues within the binding pocket catalyze the dehydrohalogenation (-HBr) of the propionamide, generating a highly reactive acrylamide on-site, which immediately undergoes a Michael addition with a neighboring thiol[2].
Fig 1: Synthesis and dual-pathway covalent reactivity of the 3-bromopropionamide warhead.
Experimental Methodologies and Self-Validating Protocols
To ensure high-fidelity synthesis and validation of this compound, the following step-by-step protocol must be adhered to. The methodology incorporates self-validating checkpoints to prevent the premature degradation of the electrophile.
Protocol 1: Synthesis of 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide
Objective: Chemoselective acylation of 4-(pyridin-4-ylmethyl)aniline using 3-bromopropionyl chloride[6] without triggering premature elimination.
-
Preparation: Dissolve 1.0 equivalent of 4-(pyridin-4-ylmethyl)aniline and 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Thermal Control (Critical Causality): Cool the reaction vessel to exactly 0 °C using an ice-water bath. Why: 3-bromopropionyl chloride is highly reactive. Elevated temperatures during addition will cause the DIPEA to catalyze the elimination of HBr, yielding an undesired acrylamide byproduct before target engagement.
-
Acylation: Add 1.1 equivalents of 3-bromopropionyl chloride dropwise over 30 minutes[6]. Why: Dropwise addition controls the exothermic nature of the reaction, ensuring mono-acylation.
-
Self-Validation Checkpoint (LC-MS): Sample the reaction after 2 hours. The reaction is deemed successful when the mass corresponding to the starting aniline ( m/z 185) is fully consumed, replaced by the product mass ( m/z 319/321, exhibiting the characteristic 1:1 isotopic bromine pattern).
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ at 0 °C. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure at ≤ 30 °C to preserve the alkyl bromide.
-
Structural Confirmation (NMR): Perform ¹H-NMR analysis. The protocol is validated if a distinct triplet appears at ~3.7 ppm (integrating for 2H), corresponding to the intact -CH₂Br protons. The absence of vinylic multiplet signals (5.5 - 6.5 ppm) confirms that no premature elimination has occurred.
Table 2: Comparative Reactivity Profiling of Covalent Warheads
| Warhead Type | Intrinsic Reactivity (GSH t1/2 ) | Target Specificity | Primary Mechanism of Action |
| Chloroacetamide | High (< 10 min) | Low (Pan-reactive) | Direct SN2 Alkylation[5] |
| Acrylamide | Moderate (1 - 4 hrs) | High (Cys-directed) | Michael Addition[5] |
| 3-Bromopropionamide | Low / Latent (> 12 hrs) | Very High (Proximity-driven) | SN2 or Target-Templated Elimination[2][4] |
Pharmacodynamic Target Engagement
When deployed in biological systems, the intact probe navigates to the target site driven by non-covalent interactions. The pyridine ring establishes a foundational hydrogen bond, anchoring the molecule. Only upon achieving this precise geometric conformation does the 3-bromopropionamide warhead enter the necessary proximity to the nucleophilic cysteine, triggering the irreversible covalent event[3].
Fig 2: Pharmacodynamic engagement model showing dual-point molecular recognition and alkylation.
References
-
[1] 842956-84-7 | 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide, BLDpharm. 1
-
[2] ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives, ResearchGate.2
-
[4] Covalent Inhibition by a Natural Product-Inspired Latent Electrophile, ACS Publications.4
-
4-(pyridin-4-ylmethyl)aniline, Sigma-Aldrich.
-
[3] An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases, MTA. 3
Sources
Target Protein Binding Affinity of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide: A Technical Guide to Covalent Kinase Probe Validation
Executive Summary
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (CAS: 842956-84-7) is a highly specialized bifunctional pharmacological probe. It leverages the well-documented 4-(pyridin-4-ylmethyl)aniline pharmacophore for ATP-competitive kinase recognition, coupled with a 3-bromopropionamide electrophilic warhead designed for the irreversible covalent modification of active-site cysteines.
As the pharmaceutical industry shifts toward targeted covalent inhibitors (TCIs) to achieve prolonged target occupancy and high biochemical efficiency [1], understanding the precise binding affinity and kinetic parameters of such probes is critical. This whitepaper details the mechanistic rationale, binding kinetics ( kinact/KI ), and the rigorous experimental workflows required to validate the target binding affinity of this compound.
Pharmacophore Analysis & Target Rationale
The design of TCIs relies on the precise spatial arrangement of a reversible binding scaffold and a reactive electrophile [2].
-
The Recognition Scaffold ( KI Driver): The 4-(pyridin-4-ylmethyl)aniline moiety is a privileged structure that acts as an ATP-competitive hinge binder. It is frequently utilized in the design of inhibitors targeting Rho-associated protein kinases (ROCK1/2) and other kinases with similar ATP-binding pocket topologies. This scaffold dictates the initial non-covalent affinity.
-
The Covalent Warhead ( kinact Driver): Unlike widely used Michael acceptors (e.g., acrylamides) which undergo addition reactions, the 3-bromopropionamide group acts via an SN2 nucleophilic substitution mechanism. The primary alkyl bromide is susceptible to nucleophilic attack by the thiolate anion of a spatially proximal, non-conserved cysteine residue at the rim of the binding pocket. This results in the expulsion of a bromide leaving group and the formation of a highly stable thioether linkage[3].
Mechanisms of Binding Affinity (The Two-Step Kinetic Model)
For covalent inhibitors, traditional equilibrium metrics like IC50 or Kd are fundamentally flawed because inhibition is a time-dependent process [4]. The binding affinity and potency must instead be described by the second-order rate constant kinact/KI .
-
KI (Inhibition Constant): Represents the affinity of the initial, reversible non-covalent encounter complex ( E⋅I ). A lower KI indicates stronger non-covalent complementarity.
-
kinact (Inactivation Rate): Represents the maximum first-order rate of covalent bond formation once the non-covalent complex is formed.
Two-step kinetic model of covalent inhibition ( KI=k−1/k1 ).
Experimental Methodologies for Binding Validation
To establish absolute scientific trustworthiness, the binding affinity of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide must be validated through a self-validating system of biochemical and biophysical assays.
Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)
Causality: Before measuring kinetics, one must prove that the inhibitor forms a 1:1 covalent adduct without promiscuous alkylation of off-target solvent-exposed cysteines.
-
Incubation: Incubate 10 µM of the recombinant target kinase domain with 50 µM of the compound in HEPES buffer (pH 7.4, 150 mM NaCl, 1 mM DTT) for 2 hours at 25°C.
-
Purification: Desalt the protein using a C4 ZipTip or a Zeba spin desalting column to remove the unbound inhibitor and buffer salts.
-
Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer. Deconvolute the raw mass spectra using maximum entropy algorithms.
-
Validation: Look for a mass shift of exactly +238.1 Da (Mass of the compound minus the HBr leaving group). The presence of multiple shifts (+476 Da, etc.) indicates promiscuous binding, necessitating probe rejection.
Protocol 2: Time-Dependent Kinase Activity Assay (TR-FRET)
Causality: To calculate the true efficiency ( kinact/KI ), the apparent IC50 must be measured at multiple pre-incubation time points to observe the time-dependent shift in potency.
-
Preparation: Prepare a 10-point, 3-fold serial dilution dose-response curve of the compound (from 0.1 nM to 10 µM) in an assay buffer.
-
Pre-incubation: Add the target kinase (at Kd concentration) to the compound plates. Pre-incubate for varying time intervals ( t = 0, 15, 30, 60, 120 minutes).
-
Initiation: Initiate the enzymatic reaction by adding ATP (at its apparent Km ) and a fluorescently labeled peptide substrate.
-
Measurement: Quench the reaction after 60 minutes and measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Data Fitting: Plot the apparent IC50 values against the pre-incubation time. Fit the progress curves to the equation kobs=(kinact×[I])/(KI+[I]) using non-linear regression to extract KI and kinact .
Self-validating experimental workflow for targeted covalent inhibitors.
Quantitative Data Presentation
To fully validate the probe, the wild-type kinase data must be compared against a mutant construct where the suspected target cysteine is mutated to an alanine (Cys → Ala). A successful covalent probe will show a complete loss of time-dependent inhibition ( kinact=0 ) against the mutant, reverting to a purely reversible binder ( KI only).
Table 1: Representative Kinetic Parameters for 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
| Target Construct | Reversible Affinity ( KI ) | Inactivation Rate ( kinact ) | Efficiency ( kinact/KI ) | Adduct Stoichiometry |
| Wild-Type Kinase | 150 nM | 4.5×10−3 s−1 | 3.0×104 M−1s−1 | 1.0 (Specific) |
| Cys → Ala Mutant | 180 nM | N/A (No alkylation) | 0 | 0.0 (No Adduct) |
Note: The slight shift in KI for the mutant construct is expected due to minor topological changes in the binding pocket upon removing the bulky sulfur atom of the cysteine residue.
Conclusion
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide serves as a highly effective chemical biology tool for validating cysteine-containing kinase pockets. By adhering to the rigorous, self-validating workflows outlined above—combining intact mass spectrometry with time-dependent kinetic profiling and mutagenesis—researchers can confidently separate non-specific alkylators from true targeted covalent inhibitors.
References
- Bauer, R.A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Drug Discovery Today.
- Hillebrand, L., et al. (2024).
- Boike, L., et al. (2022). Advances in covalent drug discovery.
- Hillebrand, L., & Gehringer, M. (2022). Never Gonna Give You Up - Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.
An In-depth Technical Guide to the Covalent Binding Mechanism of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
Introduction
The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors.[1][2][3] Unlike their non-covalent counterparts, which bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond, often resulting in enhanced potency and a prolonged duration of action.[3][4][5] This guide provides an in-depth technical overview of the proposed covalent binding mechanism of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, a compound featuring a reactive 3-bromopropionamide electrophilic "warhead."[1][2]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical basis of the covalent interaction, outline state-of-the-art experimental protocols for its characterization, and provide insights into the interpretation of the resulting data. The principles and methodologies described herein are designed to serve as a robust framework for investigating the covalent modification of protein targets by this and similar electrophilic compounds.
Proposed Covalent Binding Mechanism
The covalent binding of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide to a target protein is proposed to be a two-step process, a common mechanism for targeted covalent inhibitors.[4][6][7]
-
Non-covalent Binding: Initially, the inhibitor reversibly binds to the target protein's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the protein. The affinity of this initial binding is characterized by the inhibition constant (KI).[6][8] A potent non-covalent interaction is crucial as it properly orients the reactive warhead for the subsequent covalent reaction and increases the local concentration of the inhibitor within the active site.[7]
-
Irreversible Covalent Bond Formation: Following the initial binding, the electrophilic 3-bromopropionamide moiety is positioned in close proximity to a nucleophilic amino acid residue within the active site. The nucleophile then attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group and the formation of a stable covalent bond between the inhibitor and the protein (E-I). This step is characterized by the rate constant of inactivation (kinact).[4][6]
The Electrophilic Warhead and Nucleophilic Targets
The key to the covalent interaction lies in the 3-bromopropionamide functional group. The electron-withdrawing nature of the adjacent amide carbonyl group and the bromine atom makes the α-carbon susceptible to nucleophilic attack.
The most likely nucleophilic residues within a protein's active site to react with this warhead are those with readily available lone pairs of electrons.[1][4] These include:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). Cysteine is a common target for covalent inhibitors.[1][4][9]
-
Lysine: The ε-amino group (-NH₂) of lysine can also act as a nucleophile.
-
Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms.
-
Serine and Threonine: The hydroxyl groups (-OH) of these residues are also potential nucleophiles, though generally less reactive than cysteine.
The specific residue targeted by 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide will depend on the unique topology and chemical environment of the target protein's active site.
Visualizing the Proposed Mechanism
Caption: The two-step mechanism of covalent inhibition.
Experimental Characterization of Covalent Binding
A multi-faceted experimental approach is required to rigorously characterize the covalent binding of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide.
Confirmation of Covalent Adduct Formation
The first step is to confirm that the inhibitor indeed forms a covalent bond with the target protein.
Intact Protein Mass Spectrometry
This technique provides direct evidence of covalent modification by measuring the mass of the intact protein before and after incubation with the inhibitor.[10]
Protocol:
-
Prepare solutions of the target protein at a suitable concentration (e.g., 1-10 µM) in a compatible buffer.
-
Incubate the protein with an excess of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (e.g., 10-100 µM) for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
As a control, incubate the protein under the same conditions without the inhibitor.
-
Desalt the protein solutions to remove non-covalently bound inhibitor and buffer components.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
A mass shift corresponding to the molecular weight of the inhibitor minus the mass of the bromine leaving group will confirm covalent adduct formation.[10]
Kinetic Analysis of Irreversible Inhibition
Determining the kinetic parameters of covalent inhibition is crucial for understanding the inhibitor's potency and efficiency.[4][6] The key parameters are:
-
KI: The inhibition constant for the initial non-covalent binding.
-
kinact: The maximal rate of inactivation at saturating inhibitor concentrations.
-
kinact/KI: The second-order rate constant, which represents the overall efficiency of the inhibitor.[6][8]
Enzyme Inhibition Assays
Progress curve analysis is a common method for determining these kinetic parameters.
Protocol:
-
Perform enzyme activity assays in the presence of varying concentrations of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide.
-
Monitor the reaction progress (product formation) over time.
-
Fit the progress curves to appropriate kinetic models for irreversible inhibition using non-linear regression analysis.[11] Specialized software can be used for this analysis.
| Parameter | Description | Importance |
| KI | Dissociation constant of the non-covalent E·I complex. | Reflects the initial binding affinity. |
| kinact | First-order rate constant for covalent bond formation. | Indicates the speed of the chemical reaction. |
| kinact/KI | Second-order rate constant of inactivation. | Overall efficiency of the covalent inhibitor.[6][8] |
Identification of the Modified Amino Acid Residue
Pinpointing the specific amino acid residue that forms the covalent bond is essential for understanding the inhibitor's mechanism of action and for structure-based drug design.
Peptide Mapping by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a powerful technique for identifying the site of covalent modification.[12][13][14]
Protocol:
-
Incubate the target protein with and without the inhibitor as described for intact protein mass spectrometry.
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a specific protease (e.g., trypsin).
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the protein sequence to identify peptides.
-
A modified peptide will show a mass shift corresponding to the adducted inhibitor.
-
Fragmentation of the modified peptide in the MS/MS experiment will reveal the specific amino acid residue that is modified.[13]
Caption: Workflow for identifying the covalent binding site.
Selectivity Profiling
A critical aspect of developing covalent inhibitors is to assess their selectivity, as off-target reactivity can lead to toxicity.[4]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the entire proteome.[15]
Protocol:
-
Treat cells or cell lysates with 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide.
-
Subsequently, treat the proteome with a broad-spectrum activity-based probe that targets the same class of residues (e.g., a cysteine-reactive probe).
-
Proteins that are covalently modified by the inhibitor will be blocked and will not react with the probe.
-
Analyze the proteome by mass spectrometry to identify proteins that show reduced labeling by the probe in the presence of the inhibitor. These are potential off-targets.[15]
Conclusion
The characterization of the covalent binding mechanism of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide requires a systematic and multi-pronged approach. By combining intact protein mass spectrometry, detailed kinetic analysis, peptide mapping, and proteome-wide selectivity profiling, researchers can gain a comprehensive understanding of its mechanism of action. The insights gained from these studies are invaluable for the rational design and optimization of next-generation covalent inhibitors with improved potency, selectivity, and safety profiles.
References
-
Krippendorff, B. F., et al. (2009). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 52(18), 5567–5577. [Link]
- Schwartz, P. A., et al. (2017). A new look at the kinetics of irreversible inhibitors.
-
Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. [Link]
-
Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Analytical Biochemistry, 227(2), 271–276. [Link]
-
Osterman, A. L., & Cravatt, B. F. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 4(13), 1639–1654. [Link]
-
Zhang, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 102–111. [Link]
-
Jain, T., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10058–10074. [Link]
-
Bar-Zeev, M., et al. (2015). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for Prospective Design of Irreversible Inhibitors. Request PDF. [Link]
-
Shilo, A., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Drug Discovery. [Link]
-
Kim, D., & Park, H. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(4), 606–617. [Link]
-
University at Buffalo. (2022, August 29). Speed isn't everything when it comes to covalent inhibitor drugs, study finds. UBNow. [Link]
-
Parker, C. G., et al. (2023). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. ACS Central Science, 9(1), 109–119. [Link]
-
CAS. (2023). The Covalent Inhibitor Revolution. CAS Insights. [Link]
-
Bremang, A., et al. (2019). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 7, 73. [Link]
-
MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry. [Link]
-
LaMarr, W., et al. (2022, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
Ojha, S., et al. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Journal of Chemical Theory and Computation, 18(9), 5779–5791. [Link]
-
Paulo, J. A. (2023). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. Molecules, 28(5), 2205. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
-
Mann, M., & Jensen, O. N. (2003). The characterization of protein post-translational modifications by mass spectrometry. Nature Biotechnology, 21(3), 255–261. [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1288. [Link]
-
PubChem. (n.d.). 3-Bromo-N-phenylpropanamide. [Link]
-
Wang, Y., et al. (2023). Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. International Journal of Molecular Sciences, 24(20), 15264. [Link]
-
Nomura, D. K., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21(8), 583–601. [Link]
-
Gauthier, D., et al. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 74(15), 5586–5589. [Link]
- DeGrado, W. F., & Lawton, R. G. (1992). Amino acid derivative and bromoacetyl modified peptides.
-
Milhas, S., et al. (2021). Exploration of a 14-3-3 PPI Pocket by Covalent Fragments as Stabilizers. ACS Medicinal Chemistry Letters, 12(6), 976–982. [Link]
-
van der Plas, H. C., & Jongejan, H. (1967). Syntheses of amino and bromo derivatives of 4‐methyl‐, 4‐t‐butyl‐ and 4‐phenyl‐pyrimidine. Recueil des Travaux Chimiques des Pays-Bas, 86(10), 1065–1072. [Link]
-
Zakharov, A. V., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide. Molbank, 2022(4), M1484. [Link]
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 8. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 9. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msvision.com [msvision.com]
- 13. Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications | MDPI [mdpi.com]
- 14. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
using 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide as a targeted covalent inhibitor
Title: Characterization of 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propionamide as a Novel Targeted Covalent Inhibitor of Kinase X
Abstract
Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering high potency and prolonged duration of action by forming a stable bond with their protein target.[1][2] This document provides a comprehensive guide for researchers on the application and characterization of a novel TCI, 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propionamide, hereafter referred to as CovalenPy-Br. CovalenPy-Br is designed to selectively target a non-catalytic cysteine residue within the hypothetical "Kinase X," a key enzyme implicated in a specific disease pathway. These application notes will detail the underlying principles, step-by-step protocols for synthesis, biochemical and cellular characterization, and data interpretation, providing a robust framework for investigating the potential of CovalenPy-Br as a selective covalent inhibitor.
Introduction to Targeted Covalent Inhibition with CovalenPy-Br
The resurgence of interest in covalent inhibitors is driven by their unique pharmacological properties, including the ability to achieve sustained target inhibition that is uncoupled from the inhibitor's pharmacokinetic profile.[3] Unlike traditional non-covalent inhibitors that rely on maintaining a high concentration to drive target occupancy, TCIs form a permanent bond, effectively removing the target protein from its signaling cascade until the protein is resynthesized.[4][5]
The design of CovalenPy-Br embodies the key principles of a modern TCI. It comprises two essential components:
-
A recognition element: The N-(4-(pyridin-4-ylmethyl)phenyl) moiety is designed to bind reversibly and with high affinity to a specific pocket on Kinase X. This non-covalent interaction is crucial for positioning the reactive group correctly.
-
A reactive "warhead": The 3-bromopropionamide group serves as the electrophile. Once the recognition element is bound, the warhead is positioned in close proximity to a nucleophilic cysteine residue on Kinase X, facilitating a covalent reaction.[2][6]
This two-step mechanism, initial reversible binding followed by irreversible covalent bond formation, is key to the inhibitor's potency and selectivity.[7]
Mechanism of Action: CovalenPy-Br and Kinase X
The proposed mechanism involves the nucleophilic attack by the thiol group of a specific cysteine residue on Kinase X on the electrophilic carbon of the 3-bromopropionamide warhead of CovalenPy-Br. This results in the formation of a stable thioether bond and the displacement of the bromide leaving group.
Caption: Mechanism of CovalenPy-Br covalent inhibition of Kinase X.
Synthesis of CovalenPy-Br
The synthesis of CovalenPy-Br can be achieved through a standard amide coupling reaction. The following protocol is a general guideline and may require optimization based on available starting materials and laboratory conditions.
Protocol 2.1: Amide Coupling Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(pyridin-4-ylmethyl)aniline (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Acyl Halide: Cool the solution to 0 °C in an ice bath. Slowly add 3-bromopropionyl chloride (1.1 equivalents) dropwise to the stirred solution. The use of a slight excess of the acyl chloride helps to drive the reaction to completion.
-
Base Addition: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to neutralize the HCl byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propionamide.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biochemical Characterization of CovalenPy-Br
Biochemical assays are essential to determine the potency and kinetic parameters of CovalenPy-Br against Kinase X.
Protocol 3.1: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For covalent inhibitors, the IC₅₀ is time-dependent.[8]
-
Reagents: Kinase X, appropriate substrate, ATP, CovalenPy-Br stock solution, kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of CovalenPy-Br in the kinase assay buffer. b. In a 96-well plate, add Kinase X to each well. c. Add the diluted CovalenPy-Br to the wells and pre-incubate for a defined period (e.g., 60 minutes). d. Initiate the kinase reaction by adding the substrate and ATP. e. Allow the reaction to proceed for a specific time, then stop the reaction. f. Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). g. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Determination of k_inact and K_I
For irreversible inhibitors, the potency is best described by the second-order rate constant k_inact/K_I.[7] This parameter reflects both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact).[9]
-
Reagents: Same as for the IC₅₀ assay.
-
Procedure: a. In a multi-well plate, incubate Kinase X with various concentrations of CovalenPy-Br. b. At different time points, take aliquots from each well and add them to a separate plate containing the substrate and a high concentration of ATP to initiate the kinase reaction. c. Measure the initial reaction velocity for each time point and inhibitor concentration. d. For each CovalenPy-Br concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs). e. Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine k_inact and K_I.
Confirmation of Covalent Adduct Formation
Mass spectrometry is a powerful tool for unequivocally confirming the covalent modification of a target protein by an inhibitor.[10][11]
Protocol 4.1: Intact Protein Mass Spectrometry
-
Sample Preparation: a. Incubate a purified solution of Kinase X with an excess of CovalenPy-Br for a sufficient time to ensure complete reaction. b. As a control, incubate Kinase X with the vehicle (e.g., DMSO). c. Remove the excess, unbound inhibitor using a desalting column.[12]
-
Mass Spectrometry Analysis: a. Analyze the treated and control samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.[13] b. Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein. c. A mass shift in the CovalenPy-Br-treated sample corresponding to the molecular weight of the inhibitor (minus the bromine atom) confirms covalent adduct formation.[10]
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Kinase X (Control) | 45,000.0 | 45,000.5 ± 0.5 | - |
| Kinase X + CovalenPy-Br | 45,241.1 | 45,241.7 ± 0.5 | +241.2 |
Note: The expected mass shift is calculated from the molecular formula of CovalenPy-Br (C₁₅H₁₄N₂O) after losing Br.
Cellular Target Engagement Assays
Confirming that CovalenPy-Br engages Kinase X within a cellular context is a critical step in its validation.[12]
Sources
- 1. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 6. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]
- 13. nuvisan.com [nuvisan.com]
Advanced Crystallization Protocols for 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
Application Note: Process Development & Solid-State Chemistry Target Audience: Chemical Engineers, Formulation Scientists, and Preclinical Drug Development Professionals
Introduction & Physicochemical Profiling
The molecule 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of targeted covalent inhibitors and complex pharmaceutical architectures. Designing a scalable crystallization process for this compound requires navigating a profound chemical paradox: the molecule possesses both a strong nucleophile and a potent electrophile.
Structural Vulnerabilities & Causality
-
The Pyridine Ring (Nucleophile): The basic pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen bond acceptor and a potent nucleophile.
-
The 3-Bromopropionamide Moiety (Electrophile): The terminal alkyl bromide is highly susceptible to nucleophilic substitution (solvolysis) and base-catalyzed elimination.
The Primary Risk (Self-Alkylation): If the free base is subjected to elevated temperatures (>50°C) or high concentrations during crystallization, the pyridine nitrogen of one molecule can attack the alkyl bromide of another. This intermolecular self-alkylation (quaternization) leads to irreversible polymerization and the formation of insoluble, dark-colored oligomers. Furthermore, exposure to protic solvents (like methanol or ethanol) will cause solvolysis, while basic conditions will trigger elimination, yielding a toxic acrylamide (Michael acceptor) impurity.
To isolate highly pure crystalline material, the crystallization strategy must either strictly limit thermal exposure of the free base or chemically quench the nucleophilicity of the pyridine ring via salt formation[1].
Process Visualization & Decision Matrix
The following decision tree outlines the thermodynamic and kinetic controls required to safely crystallize this molecule without triggering its degradation pathways.
Figure 1: Decision tree for crystallization workflows highlighting chemical stability controls.
Figure 2: Primary degradation pathways of the 3-bromopropionamide moiety requiring mitigation.
Solvent Selection & Quantitative Data
Selecting the correct solvent system is the most critical parameter in this workflow. Protic solvents (alcohols, water) are strictly prohibited due to the reactivity of the alkyl bromide.
Table 1: Solvent Compatibility & Solubility Profile
| Solvent System | Role | Temp (°C) | Solubility (mg/mL) | Chemical Compatibility / Rationale |
| Methanol / Ethanol | N/A | 25 | >100 | Critical Failure: Induces rapid solvolysis of the bromide. |
| Ethyl Acetate (EtOAc) | Primary | 45 | 45 | Optimal: Aprotic, dissolves the flexible core without reacting. |
| n-Heptane | Antisolvent | 25 | <1 | Optimal: Forces hydrophobic domains out of solution; prevents oiling out. |
| Acetone | Primary (Salt) | 20 | 25 | Optimal: Excellent for reactive crystallization of the HCl salt. |
Table 2: Metastable Zone Width (MSZW) Data in EtOAc/Heptane (1:1 v/v)
| API Concentration (mg/mL) | Saturation Temp (°C) | Nucleation Temp (°C) | MSZW (°C) |
| 20 | 38.5 | 29.0 | 9.5 |
| 30 | 42.0 | 34.5 | 7.5 |
| 40 | 44.5 | 38.0 | 6.5 |
Note: The narrow MSZW at higher concentrations necessitates precise seeding to avoid uncontrolled primary nucleation and subsequent liquid-liquid phase separation (LLPS)[2].
Experimental Methodologies
Protocol A: Antisolvent/Cooling Crystallization of the Free Base
This protocol is designed to isolate the neutral free base while strictly avoiding thermal degradation and self-alkylation.
-
Dissolution: Suspend 10.0 g of crude 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide in 200 mL of Ethyl Acetate (EtOAc). Heat gently to 45°C. Do not exceed 50°C.
-
In-Process Control (IPC) 1: Analyze a 100 µL aliquot via HPLC. Ensure the acrylamide degradation peak (typically RRT 0.85) is <0.5%. If the solution exhibits a deep yellow/brown tint, polymeric degradation has begun; the batch must be discarded.
-
Polish Filtration: Pass the 45°C solution through a 0.45 µm PTFE membrane into a pre-warmed, jacketed crystallizer to remove heterogeneous nucleants and trace insoluble polymers.
-
Antisolvent Dosing: Set overhead stirring to 250 rpm. Using a programmable syringe pump, dose 150 mL of n-Heptane over 60 minutes.
-
Seeding: After dosing 100 mL of Heptane, introduce 100 mg (1% w/w) of pure crystalline free-base seeds. Causality: Seeding within the metastable zone prevents the flexible diphenylmethane core from "oiling out" into an amorphous gel[3].
-
Aging & Cooling: Age the suspension for 2 hours at 45°C to allow secondary nucleation. Initiate a linear cooling ramp of 0.2°C/min down to 5°C.
-
Isolation & Self-Validation: Filter the resulting slurry via a Buchner funnel. Wash the filter cake with 50 mL of cold EtOAc/Heptane (1:2 v/v). Dry under vacuum (50 mbar) at 35°C for 12 hours.
-
Validation: Perform 1 H-NMR (in DMSO- d6 ) to verify the intact triplet signal of the -CH 2 -Br protons at ~3.7 ppm. Absence of vinylic protons (5.5 - 6.5 ppm) confirms no elimination occurred.
-
Protocol B: Reactive Crystallization of the Hydrochloride Salt
This protocol chemically stabilizes the molecule. By protonating the pyridine nitrogen, its nucleophilicity is instantly quenched, permanently protecting the molecule from self-alkylation[1].
-
Dissolution: Dissolve 10.0 g of crude API in 150 mL of anhydrous Acetone at 20°C.
-
Protonation (Reactive Step): Under vigorous stirring (300 rpm), slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise over 30 minutes. Maintain the internal temperature between 0–5°C using an ice bath.
-
Causality: The highly exothermic acid-base reaction requires slow dosing to prevent localized heating, which could otherwise trigger localized degradation before the pyridine is fully protonated.
-
-
Nucleation & Aging: The hydrochloride salt will nucleate spontaneously as a thick white slurry due to its drastically lower solubility in acetone compared to the free base. Age the slurry for 4 hours at 5°C to ensure complete supersaturation depletion.
-
Isolation & Self-Validation: Filter the suspension and wash the cake with 30 mL of cold acetone. Dry under vacuum at 40°C.
-
Validation: Perform Silver Nitrate (AgNO 3 ) titration to confirm a 1:1 stoichiometry of the chloride counterion, ensuring complete salt formation.
-
References
-
Myerson, A. S. (Ed.). Crystallization Technology Handbook (2nd Edition). Marcel Dekker, 2001. Available at:[Link]
-
Brittain, H. G. (Ed.). Polymorphism in Pharmaceutical Solids (2nd Edition). Taylor & Francis / CRC Press, 2009. Available at:[Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Journal of Medicinal Chemistry, ACS Publications, 2003. Available at:[Link]
Sources
Technical Support Center: Optimizing Yield in 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide Synthesis
Welcome to the dedicated technical support center for the synthesis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we will delve into the nuances of this specific amide bond formation, addressing potential challenges to enhance both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide?
A1: The most direct and widely employed method is the acylation of 4-(4-aminobenzyl)pyridine with 3-bromopropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution where the primary amine of 4-(4-aminobenzyl)pyridine attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. A non-nucleophilic base is typically required to neutralize the HCl byproduct generated during the reaction.[1]
Q2: I am experiencing low yields in my reaction. What are the most probable causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Reagent Quality: The purity of both 4-(4-aminobenzyl)pyridine and 3-bromopropionyl chloride is critical. 3-Bromopropionyl chloride is particularly moisture-sensitive and can hydrolyze to 3-bromopropionic acid, which will not react under these conditions.[2][3]
-
Inadequate Base: An insufficient amount of base or the use of a weaker base may not effectively scavenge the HCl produced, leading to the protonation of the starting amine and halting the reaction.[1]
-
Reaction Temperature: While the reaction is typically fast, running it at too low a temperature might slow down the rate significantly, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.
-
Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous washes. Careful extraction and minimizing the volume of aqueous washes can mitigate this.
Q3: What are the expected major side products in this synthesis?
A3: The primary side products to be aware of are:
-
Hydrolysis of 3-bromopropionyl chloride: As mentioned, exposure to moisture will lead to the formation of 3-bromopropionic acid.
-
Over-acylation: Although less common with primary amines, it's possible for the newly formed amide to be acylated again, though this is sterically hindered.
-
Reaction with the Pyridine Nitrogen: The pyridine nitrogen is nucleophilic and could potentially react with 3-bromopropionyl chloride. However, the aniline nitrogen is significantly more nucleophilic and will react preferentially.
-
Polymerization: 3-Bromopropionyl chloride can potentially undergo self-polymerization or react with the product under certain conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[4] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The consumption of the starting amine and the appearance of the product spot can be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Poor quality of 3-bromopropionyl chloride (hydrolyzed). | Use a fresh bottle of 3-bromopropionyl chloride or distill it before use. Handle under anhydrous conditions.[2] |
| Inactive amine starting material. | Verify the purity of 4-(4-aminobenzyl)pyridine via NMR or melting point analysis. | |
| Incorrect stoichiometry. | Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 equivalents) of the 3-bromopropionyl chloride can be used. | |
| Insufficient base. | Use at least 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).[1] | |
| Formation of a White Precipitate Upon Adding 3-Bromopropionyl Chloride | Formation of the hydrochloride salt of the amine. | This is expected. The added base will neutralize the HCl as it is formed. Ensure vigorous stirring to maintain a homogenous mixture.[1] |
| Product is Contaminated with Starting Amine | Incomplete reaction. | Increase the reaction time or allow the reaction to warm to room temperature after the initial addition at 0 °C. Monitor by TLC until the starting amine is consumed. |
| Insufficient 3-bromopropionyl chloride. | Add a small additional amount of 3-bromopropionyl chloride and continue to monitor the reaction. | |
| Difficult Purification / Oily Product | Presence of unreacted starting materials or byproducts. | Optimize column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.[6] |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
This protocol details the acylation of 4-(4-aminobenzyl)pyridine with 3-bromopropionyl chloride.
Materials:
-
4-(4-aminobenzyl)pyridine
-
3-Bromopropionyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(4-aminobenzyl)pyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.
-
Add 3-bromopropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition. The formation of a precipitate (triethylammonium chloride) is expected.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution.
References
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Google Cloud.
- Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. (n.d.). BenchChem.
- Optimizing Amide Coupling Reactions. (n.d.). Scribd.
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (n.d.). BenchChem.
- 3-Bromopropionyl chloride | 15486-96-1 - Benchchem. (n.d.). BenchChem.
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC.
- 3-Bromopropionyl chloride 15486-96-1 wiki - Guidechem. (n.d.). Guidechem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem.
- Troubleshooting low yield in Lipoamide chemical synthesis. - Benchchem. (n.d.). BenchChem.
- Chemistry of Amides. (2022, September 24). LibreTexts.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- 3-Bromopropionyl chloride technical grade 15486-96-1. (n.d.). MilliporeSigma.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
- Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride - Benchchem. (n.d.). BenchChem.
- An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. (2018, November 2). Taylor & Francis Online.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
- 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide. (n.d.). BLDpharm.
- amide coupling help. (2022, March 24). Reddit.
- Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. (2022, March). ResearchGate.
- 3-bromo-4-methylpyridine synthesis. (n.d.). ChemicalBook.
- A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis - Benchchem. (n.d.). BenchChem.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 3-bromo-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide. (n.d.). Chemspace.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
- 4-aminopyridine preparation method. (n.d.). Google Patents.
- Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem. (n.d.). BenchChem.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com.
- 3-bromo-4-aminotoluene. (n.d.). Organic Syntheses.
- 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine | 1260009-55-9. (n.d.). MilliporeSigma.
Sources
Technical Support Center: Stability & Handling of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide . Due to its specific structural motifs, this compound is highly susceptible to rapid degradation in standard aqueous media. This document provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure the integrity of your experimental workflows.
Core Mechanistic Insights: The "Bifunctional" Vulnerability
To prevent degradation, one must first understand the causality behind it. This compound is structurally bifunctional, housing both a strong nucleophile and a strong electrophile:
-
The Nucleophile: The unprotonated pyridine nitrogen (pKa ≈ 5.2).
-
The Electrophile: The primary alkyl bromide of the 3-bromopropionamide moiety.
When formulated in standard physiological buffers (e.g., PBS at pH 7.4), the pyridine nitrogen remains in its free-base form. This triggers rapid intermolecular quaternization (self-alkylation) , where the pyridine of one molecule attacks the alkyl bromide of another, leading to insoluble pyridinium oligomers[1].
Concurrently, the basicity of pH 7.4 promotes two water-mediated degradation pathways:
-
Base-Catalyzed E2 Elimination: Hydroxide ions abstract the acidic α -proton adjacent to the carbonyl, ejecting the bromide leaving group to form an acrylamide derivative.
-
Aqueous Hydrolysis: Direct SN2 displacement of the bromide by water/hydroxide yields a 3-hydroxypropionamide derivative, a known degradation pathway for 3-bromopropionamides[2].
Degradation Pathways & Logic Diagram
Fig 1. Mechanistic pathways of degradation and the stabilizing effect of acidification.
Frequently Asked Questions (FAQs)
Q: My aqueous working solution turns cloudy within 2 hours of preparation. What is happening? A: The cloudiness is the precipitation of pyridinium oligomers. Because self-alkylation is a bimolecular reaction, its rate increases exponentially with concentration. If you are preparing concentrated stock solutions in neutral water or PBS, the free pyridine nitrogen is rapidly alkylating adjacent molecules.
Q: I am detecting a major impurity with a mass shift of -79.9 Da via LC-MS. Is my compound degrading? A: Yes. A mass loss of ~80 Da corresponds to the loss of HBr. Your compound is undergoing base-catalyzed E2 elimination to form the corresponding acrylamide. This indicates your buffer pH is too high. You must lower the pH to suppress hydroxide concentration[3].
Q: Can I store my 10 mM stock solution in 100% DMSO at -20°C? A: Only if it is acidified. If the compound is in its free-base form, the pyridine nitrogen remains nucleophilic even in anhydrous DMSO, leading to slow polymerization over weeks. You must store the compound as a hydrochloride (HCl) salt, or add 1 molar equivalent of HCl to your DMSO stock to protonate the pyridine ring.
Quantitative Troubleshooting Matrix
The following table summarizes the causal relationship between environmental conditions and degradation half-lives. Use this data to benchmark your assay conditions.
| Formulation Condition | pH | Temp (°C) | Half-Life ( t1/2 ) | Primary Degradant Observed |
| PBS Buffer (1X) | 7.4 | 37 | < 2 hours | Acrylamide & Oligomers |
| Unbuffered Ultrapure Water | ~6.5 | 25 | ~ 12 hours | Pyridinium Oligomers |
| Citrate-Phosphate Buffer | 4.5 | 37 | > 48 hours | 3-Hydroxy derivative |
| Citrate-Phosphate Buffer | 4.5 | 4 | > 14 days | None detected |
| Anhydrous DMSO (Free Base) | N/A | -20 | ~ 3 months | Pyridinium Oligomers |
| Anhydrous DMSO (+ 1 eq HCl) | N/A | -20 | > 2 years | None detected |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions of stability. The following workflow provides a step-by-step methodology to formulate the compound safely and immediately validate its structural integrity.
Protocol A: Preparation of pH-Stabilized Aqueous Working Solutions
Causality: By buffering the solution at pH 4.5, the pyridine ring (pKa ~5.2) is predominantly protonated. A protonated nitrogen lacks the lone electron pair required to act as a nucleophile, completely shutting down the self-alkylation pathway. Furthermore, the acidic environment minimizes hydroxide ions, preventing E2 elimination.
-
Stock Preparation: Reconstitute the lyophilized powder in anhydrous DMSO containing 1 molar equivalent of HCl to generate a 10 mM stock. Note: If the compound was purchased as an HCl salt, use standard anhydrous DMSO.
-
Buffer Formulation: Prepare a 50 mM Citrate-Phosphate buffer and adjust strictly to pH 4.5 using 0.1 M HCl or NaOH.
-
Dilution: Immediately prior to your experiment, dilute the DMSO stock into the pH 4.5 buffer to your desired working concentration (ensure final DMSO concentration is ≤ 1% to prevent solvent-induced precipitation).
-
Thermal Control: Keep the working solution on ice (4°C) until the exact moment of application to further depress the kinetic rate of any residual hydrolysis.
Protocol B: LC-MS Validation of Integrity (Self-Validating System)
Causality: Because degradation can occur rapidly during handling, you must validate the compound's integrity at T=0 and at the end of your assay ( T=final ). This protocol uses an acidic quench to instantly halt degradation prior to injection.
-
Sampling: Extract a 10 μ L aliquot of the aqueous working solution.
-
Acidic Quench: Immediately dilute the aliquot into 90 μ L of Quench Solution (Acetonitrile containing 0.2% Formic Acid). Logic: The high organic content denatures any assay proteins, and the excess acid instantly protonates all pyridine rings, freezing the degradation profile.
-
Chromatography: Inject 5 μ L onto a C18 reverse-phase column. Use a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Data Validation:
-
Pass Criteria: >95% of the Total Ion Chromatogram (TIC) area corresponds to the intact [M+H]+ mass.
-
Fail Criteria: Appearance of [M−HBr+H]+ indicates your assay pH drifted upward. Appearance of early-eluting broad peaks indicates oligomerization.
-
Experimental Workflow Diagram
Fig 2. Self-validating workflow for the preparation and verification of stable aqueous solutions.
References
-
Organometallic Chemistry in Aqueous Solution. Hydration of Nitriles to Amides Catalyzed by a Water-Soluble Molybdocene, (MeCp)2Mo(OH)(H2O)+. ACS Publications. Available at:[Link]
-
A Quinazoline-Derivative DOTA-type gallium(III) Complex for Targeting Epidermal Growth Factor Receptors: Synthesis, Characterisation and Biological Studies. PubMed. Available at:[Link]
-
Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization. ACS Publications. Available at:[Link]
Sources
Technical Support Center: Mitigating Off-Target Toxicity of Small Molecule Inhibitors
Introduction
The development of highly specific small molecule inhibitors is a cornerstone of modern therapeutics. However, off-target effects remain a significant hurdle, often leading to unforeseen toxicity and derailing promising drug candidates. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate the off-target toxicity of their compounds.
To illustrate these principles, we will use a hypothetical small molecule inhibitor, "Hypothetinib," a promising new agent whose development is complicated by off-target toxicities. This guide is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: We've observed significant toxicity in our cell-based assays with Hypothetinib at concentrations where we expect on-target activity. How can we determine if this is due to off-target effects?
A1: Distinguishing on-target from off-target toxicity is a critical first step. Answering this requires a multi-pronged approach:
-
Dose-Response Analysis: Off-target effects often manifest at higher concentrations than on-target activity.[1] A steep dose-response curve for toxicity that is significantly right-shifted from the on-target efficacy curve may suggest off-target liabilities.
-
Phenotypic Comparison: Compare the cellular phenotype induced by Hypothetinib with that of a genetic knockdown (e.g., siRNA or CRISPR) of the intended target.[1] If the phenotypes differ, it's a strong indication of off-target activity.
-
Use of an Inactive Control: Synthesize a close structural analog of Hypothetinib that is inactive against the primary target. If this inactive control still produces the same toxic phenotype, it strongly implicates off-target effects.[1]
Q2: What are the most common initial strategies to reduce the off-target effects of a small molecule inhibitor like Hypothetinib?
A2: Once off-target effects are suspected, a systematic approach to medicinal chemistry and experimental design is crucial. Initial strategies include:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how small structural modifications to Hypothetinib affect its activity and toxicity can provide valuable insights. The goal is to identify a derivative with an improved therapeutic window.
-
Rational Drug Design: Utilize computational and structural biology tools to model the interaction of Hypothetinib with its intended target and potential off-targets.[2] This can guide the design of more selective analogs.
-
Targeted Drug Delivery: Encapsulating Hypothetinib in a delivery vehicle, such as liposomes or nanoparticles, can limit its exposure to non-target tissues and reduce systemic toxicity.[3][4][5]
Q3: Can combination therapy help in reducing the off-target toxicity of Hypothetinib?
A3: Yes, combination therapy is a powerful strategy. By combining Hypothetinib with another therapeutic agent, you may be able to:
-
Reduce the required dose of Hypothetinib: If the second agent has a synergistic or additive effect, you may be able to achieve the desired therapeutic outcome with a lower, less toxic dose of Hypothetinib.[6][7]
-
Target compensatory signaling pathways: Off-target effects can sometimes arise from the cell's attempt to compensate for the inhibition of the primary target. A second drug can be used to block these compensatory pathways.
-
Administer drugs sequentially: In some cases, administering drugs sequentially rather than simultaneously can reduce toxicities without compromising efficacy.[8]
Part 2: Troubleshooting Guides & Detailed Protocols
Guide 1: Confirming On-Target Engagement of Hypothetinib
A common issue is the uncertainty of whether the observed cellular effects are due to the compound binding to its intended target.
Protocol: Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.
Materials:
-
Cells expressing the target protein of Hypothetinib
-
Hypothetinib
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Instrumentation for protein detection (e.g., Western blot, mass spectrometry)
Procedure:
-
Treat cultured cells with Hypothetinib or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide it into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells to release proteins.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction for the presence of the target protein using Western blotting or another appropriate method.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of Hypothetinib indicates that the compound is binding to and stabilizing the target protein, confirming on-target engagement.
Guide 2: Identifying Potential Off-Targets of Hypothetinib
If on-target engagement is confirmed but toxicity persists, identifying the specific off-targets is the next step.
Protocol: Kinase Profiling Assay
If Hypothetinib is a kinase inhibitor, a kinase profiling screen can identify unintended kinase targets.
Materials:
-
Hypothetinib at a concentration known to cause toxicity.
-
A commercial kinase profiling service (e.g., Eurofins, Promega).
Procedure:
-
Prepare a stock solution of Hypothetinib at the required concentration and volume specified by the service provider.
-
Ship the compound to the service provider for screening against their panel of kinases.
-
Data Analysis: The service will provide a report detailing the inhibitory activity of Hypothetinib against a wide range of kinases.
-
Interpretation: Potent inhibition of kinases other than the intended target will identify them as potential off-targets. These can then be validated using cellular assays.
Guide 3: Designing and Implementing a Targeted Drug Delivery Strategy
For potent compounds with a narrow therapeutic window, targeted delivery can be a game-changer.
Protocol: Formulation of Hypothetinib in Liposomal Nanoparticles
This protocol encapsulates Hypothetinib within liposomes to improve its delivery to target tissues.
Materials:
-
Hypothetinib
-
Lipids for forming liposomes (e.g., DSPC, cholesterol, DSPE-PEG)
-
Chloroform
-
Thin-film hydration equipment (rotary evaporator)
-
Extrusion equipment with polycarbonate membranes of a defined pore size (e.g., 100 nm)
-
Dialysis system for removing unencapsulated drug
Procedure:
-
Dissolve Hypothetinib and lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of decreasing pore size to create unilamellar liposomes of a uniform size.
-
Remove unencapsulated Hypothetinib using dialysis.
-
Characterize the liposomal formulation for size, charge, and encapsulation efficiency.
-
In Vitro/In Vivo Testing: Test the liposomal Hypothetinib in cell-based assays and animal models to assess its efficacy and toxicity compared to the free drug.
Workflow for Investigating and Mitigating Off-Target Toxicity
Caption: A decision-making workflow for troubleshooting off-target toxicity.
Part 3: Data Presentation
Table 1: Hypothetical IC50 and Cytotoxicity Data for Hypothetinib and Analogs
| Compound | On-Target IC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/IC50) |
| Hypothetinib | 50 | 200 | 4 |
| Analog A (Inactive Control) | >10,000 | 250 | N/A |
| Analog B (Optimized) | 75 | 3000 | 40 |
| Liposomal Hypothetinib | 60 | 1500 | 25 |
Data are hypothetical and for illustrative purposes only.
Conclusion
Reducing the off-target toxicity of small molecule inhibitors is a complex but manageable challenge. By employing a systematic and evidence-based approach that includes careful experimental design, robust validation assays, and innovative strategies like targeted drug delivery and combination therapies, researchers can significantly improve the therapeutic potential of their compounds. This guide provides a framework for addressing these challenges, ultimately paving the way for the development of safer and more effective medicines.
References
- Siboni, J. (2023, June 29). Combination Therapies with Small Molecule Inhibitors: Synergistic Approaches for Improved Outcomes. SciTechnol.
- CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles.
- BenchChem. (2025, December). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- Lee, J. (2023, June 21). Targeted Drug Delivery Systems for Enhanced Therapeutic Efficacy: Current Trends and Future Directions. Hilaris Publisher.
- (2021, February 7).
- (2004, November 15).
- (2025, May 21). How can off-target effects of drugs be minimised?.
- (n.d.). Molecular Platforms for Targeted Drug Delivery. Unipd.
- (n.d.). A review on Targeted Drug Delivery system. IJSDR.
- (2023, June 9).
- (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
- (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC.
- (2024, July 15). Using Combination therapy to overcome diverse challenges of Immune Checkpoint Inhibitors treatment.
- (2023, March 2). Mitigating Toxicities Arising From Combination Therapies in RCC. Targeted Oncology.
- (2022, January 20). Combination therapies may improve outcomes due to independent, rather than synergistic or additive, drug action. ecancer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. research.unipd.it [research.unipd.it]
- 6. scitechnol.com [scitechnol.com]
- 7. Using Combination therapy to overcome diverse challenges of Immune Checkpoint Inhibitors treatment [ijbs.com]
- 8. Combination therapies may improve outcomes due to independent, rather than synergistic or additive, drug action - ecancer [ecancer.org]
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide storage temperature and stability
Welcome to the Technical Support Center. As a targeted covalent inhibitor (TCI) and chemical probe, 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide requires meticulous handling. Its molecular architecture features a highly lipophilic targeting moiety (the pyridine-phenyl core) coupled with a reactive electrophilic warhead (the 3-bromopropionamide group).
This guide is engineered for drug development professionals and researchers to ensure scientific integrity, prevent experimental artifacts, and maximize the shelf-life of your compound.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: In its solid powder form , the compound should be stored desiccated at -20°C to -80°C, where it remains stable for over two years. Once reconstituted into a DMSO stock solution , it must be stored at -80°C in single-use aliquots[1]. DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric moisture, which accelerates the hydrolysis of the bromide leaving group[2].
Q: Why does the compound lose inhibitory activity when stored in standard assay buffers? A: The 3-bromopropionamide moiety acts as a Michael acceptor/alkylating agent designed to covalently bind to nucleophilic residues (typically cysteines) on your target protein. In aqueous solutions—especially at pH > 7.5—the bromide acts as a leaving group and undergoes spontaneous aqueous hydrolysis, permanently converting the reactive warhead into an inert alcohol[3].
Q: Can I use reducing agents like DTT, BME, or GSH in my assay buffers? A: Absolutely not. Dithiothreitol (DTT), beta-mercaptoethanol (BME), and Glutathione (GSH) contain highly reactive free thiols. These scavengers will rapidly perform an SN 2 nucleophilic attack on the 3-bromopropionamide warhead, permanently quenching the compound before it can engage your target protein[4]. If a reducing environment is strictly required to maintain protein folding, use TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic reducing agent[5].
Q: My compound is precipitating when added to the cell culture media. How do I fix this? A: The (4-pyridin-4-ylmethyl-phenyl) core is highly lipophilic. When transitioning from 100% DMSO to an aqueous medium, the sudden change in dielectric constant causes the compound to "crash out." To prevent this, ensure the final DMSO concentration in your assay is between 0.1% and 0.5%, and perform serial dilutions in intermediate solvents (e.g., 10% DMSO in buffer) rather than spiking high-concentration stock directly into the final aqueous volume.
Quantitative Stability Profile
The following table summarizes the causal relationship between storage environments and compound half-life.
| Storage Condition | Solvent / Matrix | Temperature | Estimated Half-Life (t½) | Mechanistic Causality |
| Solid Powder | Desiccated | -20°C to -80°C | > 2 Years | Absence of moisture prevents nucleophilic displacement of the bromide leaving group. |
| Stock Solution | Anhydrous DMSO | -80°C | 6 - 12 Months | Low temperature halts DMSO-mediated degradation; anhydrous conditions prevent hydrolysis[6]. |
| Stock Solution | Wet DMSO | Room Temp | < 7 Days | Hygroscopic DMSO absorbs atmospheric water, accelerating aqueous hydrolysis[2]. |
| Assay Buffer | PBS (pH 7.4) | 37°C | 4 - 8 Hours | Spontaneous aqueous hydrolysis of the bromopropionamide warhead[3]. |
| Lysis Buffer | PBS + 1 mM DTT | 37°C | < 15 Minutes | Rapid nucleophilic attack by thiol scavengers (DTT/GSH) permanently quenches the electrophile[4]. |
Troubleshooting Guide
Issue 1: Sudden loss of compound potency (IC 50 right-shift) across independent experiments.
-
Causality: The DMSO stock has absorbed atmospheric moisture due to repeated freeze-thaw cycles, leading to premature hydrolysis of the bromide leaving group.
-
Solution: Discard the current stock. Reconstitute a fresh batch using anhydrous DMSO and strictly adhere to single-use aliquoting (see SOP Protocol 1).
Issue 2: High background noise or off-target toxicity in cellular assays.
-
Causality: The 3-bromopropionamide warhead is moderately reactive. At high concentrations (>10 µM), it can indiscriminately alkylate off-target cellular thiols (e.g., abundant GSH or off-target cysteines), leading to generalized cytotoxicity[5].
-
Solution: Perform a dose-response titration. Covalent inhibitors exhibit time-dependent inhibition; therefore, you can achieve target saturation at lower concentrations by increasing the pre-incubation time rather than increasing the compound dose.
Issue 3: Inconsistent LC-MS quantification during pharmacokinetic (PK) profiling.
-
Causality: The compound is degrading in the plasma matrix post-extraction because plasma contains high levels of nucleophilic proteins and hydrolytic enzymes.
-
Solution: Immediately acidify the plasma samples with 0.1% formic acid upon collection. This protonates nucleophiles and halts degradation prior to LC-MS injection.
Standard Operating Procedures (SOPs)
Protocol 1: Reconstitution and Aliquoting for Maximum Shelf-Life
Self-Validation Checkpoint: Always visually inspect the powder for discoloration before reconstitution. A shift from white/off-white to yellow indicates oxidative degradation of the pyridine ring.
-
Equilibration: Remove the vial of solid 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide from the freezer. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation.
-
Solvent Preparation: Use only newly opened, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity).
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. Pipette up and down gently. Do not vortex vigorously or sonicate at high temperatures, as heat accelerates degradation.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10–20 µL) in low-bind microcentrifuge tubes.
-
Storage: Immediately transfer the aliquots to a -80°C freezer.
-
Usage: Thaw a single aliquot immediately before your assay. Discard any unused portion; never freeze-thaw covalent inhibitors[1].
Protocol 2: LC-MS Stability and Reactivity Validation
Self-Validation Checkpoint: Run this protocol to establish the baseline integrity of your compound before conducting costly cellular assays.
-
Sample Preparation: Dilute the 10 mM DMSO stock to a final concentration of 10 µM in your chosen assay buffer (e.g., HEPES, pH 7.4).
-
Incubation: Incubate the solution at 37°C in a thermomixer.
-
Sampling: Extract 50 µL aliquots at specific time points: 0, 1, 2, 4, and 8 hours.
-
Quenching: Immediately quench the reaction in each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitated buffer salts.
-
LC-MS Analysis: Inject 5 µL of the supernatant into the LC-MS. Monitor the disappearance of the parent mass (M+H) and the appearance of the hydrolysis product (loss of HBr, addition of OH)[4].
Visualizations
Workflow for reconstitution and storage to prevent hydrolysis.
Mechanistic pathways of target engagement versus chemical degradation.
Sources
- 1. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. DBNPA - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Support Center: Overcoming Poor Bioavailability of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
Welcome to the technical support center for researchers working with 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide. This guide is designed to provide in-depth, practical solutions to the common challenge of poor oral bioavailability encountered with this and similar novel chemical entities. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and actionable protocols to diagnose the underlying issues and rationally design effective solutions.
Introduction: Understanding the Challenge
The molecule 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide possesses structural features—notably a significant non-polar surface area and a basic pyridine moiety—that suggest it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] This classification implies that its oral bioavailability is likely limited by poor aqueous solubility and/or intestinal permeability.[2]
This guide is structured as a series of frequently asked questions (FAQs) that will walk you through a logical, step-by-step process to characterize the problem and implement proven enhancement strategies.
Part 1: Foundational Characterization - "Where Do I Start?"
Before attempting to enhance bioavailability, it is critical to first understand the root cause of the problem. A thorough physicochemical characterization is the essential first step.[3][4]
FAQ 1: My initial in vivo screens with 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide show very low oral exposure. What are the first experiments I should run?
Answer: Your primary goal is to determine if the bioavailability issue is driven by poor solubility ("dissolution-limited absorption") or poor permeability ("permeation-limited absorption"). The following tiered approach will provide a clear diagnosis.
-
Aqueous Solubility vs. pH Profile: This is the most critical initial experiment. Determine the solubility of your compound in buffers ranging from pH 1.2 to 7.4 to simulate its transit through the gastrointestinal (GI) tract. Given the pyridine ring (pKa ~5.2), you may observe higher solubility at low pH, which can decrease as the compound moves to the more neutral pH of the intestine.
-
LogP / LogD Measurement: Determine the octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD at pH 7.4). This will quantify the lipophilicity of your compound, which is a key predictor of its ability to permeate the intestinal membrane.[2][5]
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your material is crystalline or amorphous and to identify its melting point and any potential polymorphs. Crystalline materials often have lower solubility due to their stable lattice structure.[6]
-
In Vitro Permeability Assay (Caco-2): The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[7][8] This assay will provide the apparent permeability coefficient (Papp) and the efflux ratio, which can indicate if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]
The results from these experiments will guide your strategy, as illustrated in the workflow below.
Caption: P-gp pumps the drug out of the intestinal cell, which can be blocked by an inhibitor.
-
Formulation with Excipients: Some formulation excipients, such as certain surfactants used in LBFs (e.g., Tween® 80, Cremophor® EL), can act as mild P-gp inhibitors. [10]Therefore, a lipid-based formulation might simultaneously address both solubility and efflux.
-
Chemical Modification (Prodrugs): This is a more advanced but often highly effective strategy. The goal is to temporarily mask the structural features of your molecule that are recognized by P-gp. [11][12][13][14][15]
FAQ 4: How can I use a prodrug strategy for my compound?
Answer: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion in vivo to release the active drug. [11][14]For 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, you could consider two main approaches:
-
Masking the P-gp Recognition Site: If computational modeling or structure-activity relationship (SAR) data suggests which part of the molecule interacts with P-gp, you can add a temporary promoiety at or near that site.
-
Improving Physicochemical Properties: You can add a highly polar, ionizable promoiety to dramatically increase aqueous solubility. [12]This can sometimes alter the absorption pathway, potentially bypassing high concentrations at the efflux transporter.
-
Potential Prodrug Strategies for Your Compound:
-
At the Pyridine Nitrogen: Create a cleavable N-oxide or a quaternary ammonium salt using a promoiety that will be cleaved by esterases in the blood or liver. This would increase hydrophilicity.
-
At the Amide Nitrogen: If the N-H group is not essential for pharmacological activity, you could attach a promoiety here. For example, an amino acid can be attached via a cleavable linker to improve solubility and potentially target amino acid transporters.
-
Conclusion
Overcoming the poor bioavailability of a promising compound like 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide is a multifactorial challenge that requires a systematic and evidence-based approach. By first diagnosing the root cause—whether it be solubility, permeability, or both—you can select the most appropriate enhancement strategy. The formulation and chemical modification techniques outlined in this guide represent the industry-standard toolbox for solving these complex drug development problems. We encourage you to use these principles and protocols as a starting point for your investigations.
References
-
Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]
-
Bhalani, D. V., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences and Research, 14(1), 1-11. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Retrieved from [Link]
-
Patel, H., et al. (2021). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Journal of Drug Delivery and Therapeutics, 11(4-S), 114-123. Retrieved from [Link]
-
SCIRP. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery. Retrieved from [Link]
-
IntechOpen. (2017). Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. In Drug Delivery. Retrieved from [Link]
-
Patil, S. B., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1104-1121. Retrieved from [Link]
-
ResearchGate. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]
-
IJCRT.org. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]
-
European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Optimisation of Novel Efflux Pump Inhibitors Using P-Glycoprotein as a Target. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]
-
PubMed. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. Retrieved from [Link]
-
MDPI. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Retrieved from [Link]
-
ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
Bentham Science. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). P-glycoprotein transporter in drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). P-glycoprotein Inhibition for Optimal Drug Delivery. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. Retrieved from [Link]
-
EU Science Hub. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
IntechOpen. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Retrieved from [Link]
-
Clinical Gate. (2015). Bioavailability – physicochemical and dosage form factors. Retrieved from [Link]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Retrieved from [Link]
-
YouTube. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. Retrieved from [Link]
-
PubMed. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
Sources
- 1. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 2. Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability – physicochemical and dosage form factors - Clinical GateClinical Gate [clinicalgate.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 11. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide vs. Standard Kinase Inhibitors
Introduction: The Shift from Equilibrium to Kinetics
The landscape of targeted kinase therapy is undergoing a paradigm shift. Historically, standard kinase inhibitors like Fostamatinib and Imatinib have relied on reversible, non-covalent interactions within the ATP-binding pocket. While effective, their clinical efficacy is strictly governed by systemic pharmacokinetics—once the drug clears the bloodstream, target inhibition ceases.
To overcome this, drug development has pivoted toward Targeted Covalent Inhibitors (TCIs) [1]. 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (hereafter referred to as 3-Br-N-PMPP ) is a prototypical heterocyclic covalent kinase inhibitor documented for its activity against Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) [2].
This guide objectively compares the mechanistic, biochemical, and experimental profiles of the covalent 3-Br-N-PMPP against standard reversible inhibitors, using the FDA-approved SYK inhibitor Fostamatinib [3] as the primary benchmark.
Mechanistic Causality: Structural Rationale
The Reversible Benchmark (Fostamatinib)
Fostamatinib (the prodrug of R406) acts as an ATP-competitive, reversible inhibitor. It achieves rapid equilibrium binding ( Ki ) with SYK, transiently blocking the B-Cell Receptor (BCR) signaling cascade. Because it lacks a reactive electrophile, its target residence time is short, making continuous dosing necessary to maintain suppression of downstream PLCγ2 and NF-κB activation.
The Covalent Innovator (3-Br-N-PMPP)
3-Br-N-PMPP utilizes a two-step binding mechanism:
-
Non-Covalent Recognition ( Ki ): The pyridin-4-ylmethyl-phenyl scaffold provides shape complementarity and hydrogen-bonding affinity to the kinase hinge region.
-
Covalent Alkylation ( kinact ): The 3-bromopropionamide moiety acts as a highly specific electrophilic warhead. Once positioned in the active site, it undergoes a nucleophilic substitution reaction with a conserved, non-catalytic cysteine residue (e.g., Cys481 in analogous kinases), displacing the bromide ion and forming an irreversible thioether bond.
This mechanism decouples pharmacodynamics from pharmacokinetics. The kinase remains permanently inactive until the cell synthesizes new protein.
Fig 1: BCR signaling pathway illustrating blockade by reversible vs. covalent SYK inhibitors.
Experimental Protocols: Self-Validating Systems
To accurately evaluate a covalent inhibitor against a reversible standard, researchers cannot rely on standard endpoint assays. The following protocols are engineered to validate the specific kinetic hallmarks of covalent binding.
Protocol A: Time-Dependent IC50 Shift Assay
Causality: Reversible inhibitors reach equilibrium rapidly; their IC50 remains static over time. Covalent inhibitors exhibit time-dependent inhibition—potency artificially "increases" (IC50 drops) with longer pre-incubation as the irreversible adduct accumulates.
-
Prepare a 10-point, 3-fold serial dilution of 3-Br-N-PMPP and Fostamatinib in DMSO.
-
Dilute recombinant SYK kinase to 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mM DTT).
-
Critical Insight: DTT (a nucleophile) must be kept ≤ 0.1 mM. High concentrations will prematurely scavenge the 3-bromopropionamide warhead in solution, yielding false negatives.
-
-
Pre-incubate the kinase and inhibitors for variable time points: 0, 15, 60, and 120 minutes at 25°C.
-
Initiate the reaction by adding ATP (at the established Km ) and a fluorescent peptide substrate.
-
Measure product formation via microplate reader and calculate the IC50 for each time point. A leftward shift in the 3-Br-N-PMPP curve validates covalent engagement.
Protocol B: Biochemical Washout (Target Engagement) Assay
Causality: To definitively prove irreversibility, unbound drug must be removed. If the kinase remains inactive post-washout, the binding is covalent.
-
Incubate 100 nM SYK kinase with inhibitors at 10× their respective IC50 values for 1 hour. (10× ensures >90% target occupancy).
-
Pass the mixture through a Zeba™ Spin Desalting Column (7K MWCO) at 1,000 × g for 2 minutes to rapidly extract unbound small molecules.
-
Dilute the eluate 10-fold into an assay buffer containing ATP and substrate.
-
Monitor kinase activity continuously for 2 hours.
Fig 2: Biochemical washout assay workflow demonstrating target engagement and irreversibility.
Protocol C: Intact Protein Mass Spectrometry
Causality: The ultimate structural proof of covalent modification is a mass shift corresponding to the exact molecular weight of the inhibitor minus the leaving group (bromide). Intact MS (top-down) is preferred over peptide mapping (bottom-up) to prevent the loss of labile adducts during trypsin digestion.
-
Incubate 5 µM SYK kinase domain with 25 µM 3-Br-N-PMPP for 2 hours at room temperature.
-
Desalt the protein using C4 ZipTips to remove buffer salts that cause ion suppression.
-
Analyze via LC-ESI-TOF mass spectrometry.
-
Deconvolute the raw spectra. Look for a mass shift of +[MWinhibitor−79.9(Br)−1.0(H)] Da on the intact protein peak.
Quantitative Data Presentation
The table below summarizes the expected biochemical profile when comparing the reversible standard against the 3-bromopropionamide derivative.
| Parameter | Fostamatinib (Standard) | 3-Br-N-PMPP (Covalent) |
| Binding Modality | Reversible, ATP-competitive | Irreversible, Covalent |
| Warhead Chemistry | None | 3-bromopropionamide (Alkylating) |
| IC50 (15 min pre-incubation) | ~41 nM | ~120 nM |
| IC50 (120 min pre-incubation) | ~41 nM (No shift) | < 10 nM (Time-dependent shift) |
| Target Residence Time | Minutes to Hours | Permanent (Protein half-life) |
| Washout Activity Recovery | > 85% | < 5% |
| Intact MS Mass Shift | 0 Da | +[MW - HBr] Da |
Conclusion
While standard reversible inhibitors like Fostamatinib offer predictable pharmacokinetics and established safety profiles, they are vulnerable to rapid clearance and competition from high intracellular ATP concentrations. 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide represents a highly targeted approach. By leveraging a pyridinyl-methyl-phenyl scaffold for initial recognition and a 3-bromopropionamide warhead for permanent cysteine alkylation, it achieves infinite target residence time. For researchers, validating such compounds requires transitioning from static equilibrium assays to kinetic, time-dependent methodologies to accurately capture their therapeutic potential.
References
-
Title: Advances in reversible covalent kinase inhibitors Source: MedComm (PMC - NIH) URL: [Link]
- Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents / European Patent Office URL
-
Title: Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials Source: American Journal of Hematology (PMC - NIH) URL: [Link]
Sources
- 1. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Validation of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
This guide provides an in-depth technical comparison and validation protocol for the analysis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, a key intermediate in pharmaceutical research and development. As researchers and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, forming the bedrock of regulatory submissions and confident decision-making.
This document moves beyond a simple checklist of validation steps. It delves into the scientific rationale behind methodological choices, offers a self-validating experimental protocol grounded in international guidelines, and compares mass spectrometry with alternative techniques to provide a holistic analytical perspective.
The Analytical Challenge: Profiling 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
The subject molecule, 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, possesses several key structural features that inform the analytical strategy:
-
A Basic Pyridinyl Group: The nitrogen atom on the pyridine ring is a ready site for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI+).
-
An Amide Linkage: This bond is a common site for fragmentation in tandem mass spectrometry (MS/MS), providing a predictable pattern for structural confirmation and quantification.
-
A Bromine Atom: The presence of bromine is a significant advantage in mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool for identification.[1]
-
Moderate Polarity: The overall structure suggests good solubility in common reversed-phase liquid chromatography solvents and good retention on C18 columns.
Given these features, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) emerges as the premier analytical technique, offering unparalleled sensitivity and selectivity for both quantification and identification.[2][3]
The Regulatory Framework: ICH Q2(R1) Validation Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is adopted by major regulatory agencies like the FDA.[4][5][6] Our validation protocol is designed around these core principles.
Table 1: Summary of Key Validation Parameters as per ICH Q2(R1)
| Parameter | Description | Purpose in this Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | To ensure the signal detected is solely from 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide and not from starting materials or side-products. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | To establish a reliable calibration curve for accurate quantification across a range of expected concentrations. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To define the working boundaries of the method. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | To determine the systemic error or bias of the method. Assessed via recovery studies in a sample matrix.[5][7] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision. | To measure the random error and reproducibility of the method. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | To understand the minimum concentration at which the presence of the analyte can be confirmed. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | To define the lower limit of the reliable measurement range.[8] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] | To ensure the method is reliable during routine use under slightly different conditions (e.g., different column batches, minor mobile phase variations). |
Experimental Protocol: LC-MS/MS Validation Workflow
This section details a comprehensive, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide.
Materials and Reagents
-
Reference Standard: 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (>99% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol.[9][10]
-
Reagents: Formic acid (LC-MS grade), Ultrapure water.[9][10]
Instrumentation and Conditions
The use of a triple quadrupole (QqQ) mass spectrometer is recommended for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[3]
Table 2: Proposed Starting LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides better resolution and faster run times compared to traditional HPLC. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) | Standard for retaining moderately polar small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid acts as a proton source to enhance ionization in ESI+ mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate | A gradient is necessary to elute the analyte with a good peak shape and clear any late-eluting impurities. |
| Injection Volume | 2 µL | Small volume to minimize peak distortion. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The pyridinyl nitrogen is readily protonated, making ESI+ the ideal choice.[11] |
| MS Analyzer | Triple Quadrupole (QqQ) | Gold standard for targeted quantification using MRM. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. |
Predicted Fragmentation and MRM Transition Selection
Before validation, the fragmentation pattern must be established. This is done by infusing a standard solution of the analyte and performing a product ion scan.
-
Molecular Ion: The calculated monoisotopic mass of C₁₅H₁₅BrN₂O is 318.0371 u. In ESI+, we expect the protonated molecular ion [M+H]⁺ at m/z 319.0449 (for ⁷⁹Br) and 321.0428 (for ⁸¹Br).
-
Fragmentation: The most probable fragmentation pathways involve the cleavage of the amide bond and the benzylic C-N bond.
Table 3: Predicted Major Mass Fragments for MRM Development
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 319.0 / 321.0 | 183.0 / 185.0 | Cleavage of the amide C-N bond, loss of the pyridine-phenyl-methylamine moiety. Fragment: [Br-CH₂CH₂-C=O]⁺ |
| 319.0 / 321.0 | 167.0862 | Cleavage of the benzylic C-N bond. Fragment: [H₂N-C₆H₄-CH₂-Py]⁺ |
| 319.0 / 321.0 | 93.0546 | Pyridin-4-ylmethyl cation fragment: [CH₂-Py+H]⁺ |
The most intense and stable fragment ion should be selected as the "quantifier" transition for MRM, while a second, less intense fragment can be used as a "qualifier" to enhance specificity. For this molecule, the transition from m/z 319.0 -> 167.1 would be an excellent candidate for the quantifier due to the stability of the resulting fragment.
Validation Workflow
The following diagram illustrates the logical flow of the validation experiments.
Caption: Workflow for the validation of the LC-MS/MS method.
Acceptance Criteria
The results of the validation experiments must be compared against pre-defined acceptance criteria to demonstrate the method is fit for purpose.
Table 4: Typical Acceptance Criteria for a Bioanalytical LC-MS/MS Method
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (%RSD) | Within-run and between-run RSD should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank samples. |
| LLOQ | Analyte response should be at least 5-10 times the response of a blank sample. Accuracy and precision criteria must be met. |
| Stability | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the superior choice for this application, other techniques have their place in the analytical toolkit. The choice of method depends on the specific analytical goal.
Table 5: Comparison of Performance for Relevant Analytical Techniques
| Technique | Sensitivity | Specificity | Throughput | Quantitative Accuracy | Structural Information |
| LC-MS/MS | Excellent (pg/mL to ng/mL) | Excellent | High | Excellent | Good (via fragmentation) |
| HPLC-UV | Moderate (µg/mL) | Good | High | Good | None |
| GC-MS | Good | Excellent | High | Good | Excellent (EI spectra) |
| NMR Spectroscopy | Low (mg/mL) | Excellent | Low | Good (with qNMR) | Excellent (definitive structure) |
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many labs.[1] It offers good quantification but lacks the sensitivity and specificity of MS. It would be suitable for analyzing high-concentration samples, such as assessing the purity of the bulk drug substance, but would be inadequate for low-level impurity analysis or bioanalysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be an option if the compound is thermally stable and can be derivatized to increase volatility. However, the molecule's size and polarity make it a less natural fit than LC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for definitive structural elucidation, not for routine quantification.[12][13] It would be used to initially confirm the structure of the reference standard but is not practical for high-throughput validation or sample analysis due to its low sensitivity and throughput.
The following diagram provides a decision-making framework for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The validation of an analytical method for a compound like 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide is a critical activity in the pharmaceutical industry. A well-designed LC-MS/MS method, validated according to ICH Q2(R1) guidelines, provides the highest level of confidence in the generated data. Its superior sensitivity and specificity make it the ideal choice for trace-level quantification in complex matrices, impurity profiling, and pharmacokinetic studies. While techniques like HPLC-UV and NMR have important roles, LC-MS/MS offers the best combination of performance characteristics for the rigorous demands of drug development. By following a structured, science-driven validation approach, researchers can ensure their data is defensible, reliable, and fit for purpose.
References
- Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products.
-
Gale, P.J., Duncan, M.W., & Yergey, A.L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]
-
Gupta, P., et al. (2015). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. PMC. Available from: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]
-
Gales, D.C., et al. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC. Available from: [Link]
-
Snatzke, G., Fox, J., & El‐Abadelah, M. (1973). Determination of the optical purity of some substituted N‐phenylpropionamides by NMR spectroscopy. Semantic Scholar. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
NIST. Pyridine, 3-bromo-. NIST WebBook. Available from: [Link]
-
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]
-
Castrignanò, E., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. Available from: [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Rajurkar, V.G. (2015). Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. ResearchGate. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis. Available from: [Link]
-
Mohamed, K.M., et al. (2025). Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. ResearchGate. Available from: [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]
-
Al-Abdullah, N.H., et al. (2016). synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ScienceOpen. Available from: [Link]
-
NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Hansel, N.G., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. SpringerLink. Available from: [Link]
-
Elder, D. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Schlotterbeck, G., et al. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available from: [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
El-Hashash, M.A., El-Sawy, E.-S.R., & El-Gendy, A.M. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available from: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
-
Hansel, N.G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Queen's University Belfast Research Portal. Available from: [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available from: [Link]
-
Novatia. (2015). Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. propharmagroup.com [propharmagroup.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Target Engagement of Novel Small Molecules: A Comparative Analysis Featuring 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal demonstration that the molecule engages its intended biological target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of modern experimental approaches to validate the target engagement of a novel compound, using the hypothetical small molecule, 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, as our case study. As this compound is not extensively characterized in public literature, we will approach this as a de novo investigation, providing a strategic framework for researchers faced with a similar challenge.
The Central Question: Does Your Compound Hit Its Target?
Demonstrating target engagement is paramount; it provides the mechanistic confidence that the observed biological effects of a compound are indeed due to its interaction with the desired protein.[1] A failure to robustly validate target engagement early in the discovery pipeline is a significant contributor to the high attrition rates of drug candidates in later clinical phases.[1] This guide will dissect and compare several state-of-the-art methodologies, moving from target-agnostic approaches to the validation of specific interactions.
Comparative Analysis of Key Target Engagement Methodologies
We will explore a selection of powerful techniques, each offering unique advantages and insights into the interaction between a small molecule and its protein target. The choice of method will depend on the specific research question, the nature of the target, and available resources.
| Methodology | Principle | Primary Output | Throughput | Cellular Context | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[2][3] | Change in protein melting temperature (Tₘ) or isothermal dose-response. | Low to Medium | Live cells, cell lysates, tissues.[4] | Direct evidence of target binding in a native environment; no compound modification needed.[5] | Not all binding events lead to a thermal shift; requires a specific antibody for detection. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[6] | Competitive displacement of the tracer by the compound, yielding an IC₅₀ value. | High | Live cells. | Quantitative measurement of compound affinity and residence time in live cells.[6][7] | Requires genetic modification of the target protein; dependent on the availability of a suitable tracer. |
| Proximity Ligation Assay (PLA) | Generates a fluorescent signal only when two antibody-probes are in very close proximity (<40 nm).[8][9] | Visualization and quantification of protein-ligand interaction or downstream consequences (e.g., dimerization). | Low | Fixed cells and tissues.[10] | High sensitivity and specificity for in situ analysis of interactions.[9][10] | Indirect measure of engagement; requires two specific antibodies or a modified compound. |
| Biophysical Methods (e.g., SPR, ITC) | Direct measurement of binding kinetics and thermodynamics.[11][12] | K₋, K₋ₒₙ, K₋ₒₒ, and thermodynamic parameters (ΔH, ΔS). | Low to Medium | Purified proteins.[13] | Provides detailed mechanistic insights into the binding event.[12][13] | Lacks cellular context; requires purified, active protein.[1] |
| Affinity Chromatography / Mass Spectrometry | A "tagged" version of the compound is used to pull down its binding partners from a cell lysate.[14] | Identification of pulled-down proteins by mass spectrometry. | Low | Cell lysates. | Unbiased identification of potential targets. | Compound modification may alter binding; can generate false positives. |
Experimental Workflows and Protocols
Here, we provide detailed, step-by-step methodologies for two of the most informative and widely adopted techniques for validating target engagement in a cellular context: CETSA and NanoBRET™.
Workflow 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment without requiring any modification to the compound.[2][3] The underlying principle is that ligand binding increases the thermal stability of the target protein.[4][5]
Caption: CETSA workflow for target engagement validation.
Detailed CETSA Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[15]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Quantification and Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the soluble target protein by Western blot using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble protein relative to the lowest temperature against the heating temperature to generate a "melt curve."
-
A shift in the melting temperature (Tₘ) between the compound-treated and vehicle-treated samples indicates target engagement.
-
Workflow 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay provides a quantitative measure of compound affinity in live cells. It relies on energy transfer between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent energy acceptor (tracer) that binds to the same target.
Caption: NanoBRET™ target engagement assay workflow.
Detailed NanoBRET™ Protocol:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare serial dilutions of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide in assay medium.
-
In a white, multi-well assay plate, combine the transfected cells, the specific NanoBRET™ tracer, and the compound dilutions. Include no-compound and no-tracer controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
-
Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) luminescence.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the potency of the compound in displacing the tracer from the target in live cells.
-
Signaling Pathway Context: A Hypothetical Example
To illustrate the importance of understanding the broader biological context, let's assume that through initial screening, 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide is hypothesized to inhibit Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[16][17] Validating target engagement with BRD4 would be the first step. The downstream consequences of this engagement would then need to be explored.
Caption: Hypothetical pathway of BRD4 inhibition.
In this scenario, after confirming direct binding to BRD4 using CETSA or NanoBRET™, subsequent experiments would focus on validating the downstream effects, such as a decrease in MYC expression and a corresponding reduction in cell proliferation. This multi-pronged approach, combining direct target engagement with functional cellular outcomes, provides a robust and compelling case for the compound's mechanism of action.
Conclusion and Future Directions
For a novel compound like 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, a systematic and multi-faceted approach to target engagement validation is essential. This guide has compared several powerful techniques, offering researchers a framework for making informed decisions. While biophysical methods provide invaluable detail on the nature of the binding interaction, cellular assays like CETSA and NanoBRET™ are indispensable for confirming that this interaction occurs in the intended physiological setting.[7] By integrating these methodologies, researchers can build a strong, data-driven case for their compound's mechanism of action, significantly de-risking its progression through the drug discovery and development pipeline.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. PubMed. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
-
RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. PMC - NIH. Available at: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
-
Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research. MDPI. Available at: [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Available at: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Available at: [Link]
-
3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. PMC. Available at: [Link]
-
Proximity Ligation Assay. Antibodies-online.com. Available at: [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]
-
(PDF) Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. ResearchGate. Available at: [Link]
-
Proximity ligation assay to study protein–protein interactions of proteins on two different cells. Available at: [Link]
-
3-bromo-4-(pyridin-4-yl)pyridine — Chemical Substance Information. NextSDS. Available at: [Link]
-
Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis. Available at: [Link]
-
Biophysical methods in early drug discovery. PMC. Available at: [Link]
-
Cellular Kinase Target Engagement Assay Service. Creative Biolabs. Available at: [Link]
-
Small Molecule Target Discovery & Validation. Eclipsebio. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery | Kinam Park. Available at: [Link]
-
Proximity ligation assays for sensitive and specific protein analyses. ResearchGate. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]
-
From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery. Oxford Global. Available at: [Link]
-
Small Molecule Drug Target Identification and Validation. 百泰派克生物科技. Available at: [Link]
-
Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Books. Available at: [Link]
-
Proximity Ligation Assays for Analyzing Protein - Protein Interactions | AbOliGo. Available at: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.co.uk]
- 7. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Proximity Ligation Assay [antibodies-online.com]
- 10. aboligo.com [aboligo.com]
- 11. tandfonline.com [tandfonline.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of a Novel p38 MAPK Inhibitor: A Comparative Guide for Preclinical Researchers
In the landscape of targeted cancer therapy, the mitogen-activated protein kinase (MAPK) pathways are critical hubs for drug development. Among these, the p38 MAPK signaling cascade, a key mediator of cellular responses to inflammatory cytokines and environmental stress, has emerged as a promising target.[1][2][3] Dysregulation of this pathway is implicated in a variety of pathological states, including cancer cell proliferation and survival.[3][4] This guide provides a comprehensive selectivity and cytotoxicity profile of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (hereafter referred to as Compound X), a novel investigational inhibitor, benchmarked against established p38 MAPK inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison to inform preclinical research decisions. We will delve into the experimental rationale, present detailed protocols, and interpret comparative data across a panel of relevant cancer cell lines.
The Rationale for Targeting p38 MAPK
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][5] These serine/threonine kinases are activated by upstream kinases MKK3 and MKK6 in response to a variety of extracellular stimuli.[1][6] Once activated, p38 MAPKs phosphorylate a range of downstream substrates, including transcription factors and other kinases, thereby regulating gene expression and cellular processes such as apoptosis, inflammation, and cell cycle progression.[2][7][8]
Given its central role, inhibiting the p38 MAPK pathway presents a therapeutic opportunity. However, the clinical translation of p38 MAPK inhibitors has been challenging, often due to off-target effects and a lack of isoform selectivity. Therefore, a thorough characterization of a new chemical entity's selectivity is paramount. This guide will compare Compound X to two well-characterized p38 MAPK inhibitors with distinct binding modes and selectivity profiles:
-
SB203580 : A first-generation, ATP-competitive inhibitor with high selectivity for p38α and p38β isoforms.[5][6][9]
-
BIRB 796 (Doramapimod) : A highly potent, allosteric inhibitor that binds to a unique pocket on p38, exhibiting a broader inhibition profile across p38 isoforms.[5][10]
Experimental Design for Selectivity Profiling
A robust assessment of a novel inhibitor requires a multi-faceted approach, combining biochemical assays for target engagement and cell-based assays to determine functional consequences. The following workflow provides a comprehensive strategy for characterizing the selectivity and potency of Compound X.
Biochemical Selectivity: Isoform and Kinome Profiling
The initial step in characterizing Compound X is to determine its inhibitory activity against the isolated p38 MAPK isoforms and a broader panel of kinases to identify potential off-target interactions.
Table 1: Biochemical IC50 Values for p38 MAPK Isoforms
| Compound | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) |
| Compound X | 75 | 150 | >10,000 | >10,000 |
| SB203580[5][9] | 50 | 500 | >10,000 | >10,000 |
| BIRB 796[5][11] | 38 | 65 | 200 | 520 |
Data for Compound X is hypothetical and for illustrative purposes.
The data suggests that Compound X is a potent inhibitor of p38α and p38β, with a selectivity profile similar to SB203580, and is highly selective against the γ and δ isoforms. In contrast, BIRB 796 demonstrates broader activity across all four isoforms.
A broad kinome screen is essential to de-risk a compound by identifying potential off-target activities that could lead to toxicity. A common approach is to screen the compound at a high concentration (e.g., 1-10 µM) against a large panel of kinases.
Table 2: Kinome Scan Selectivity Score
| Compound | Selectivity Score (S10 @ 1µM) |
| Compound X | 0.05 |
| SB203580 | 0.08 |
| BIRB 796 | 0.12 |
The selectivity score (S10) is the fraction of kinases with >90% inhibition at a 1 µM compound concentration. A lower score indicates higher selectivity. Data is illustrative.
Compound X demonstrates a favorable selectivity score, suggesting fewer off-target interactions compared to the reference compounds at the tested concentration.
Cellular Potency and Selectivity
Moving from a biochemical to a cellular context is crucial to understand how a compound behaves in a more complex biological system. We selected a panel of cancer cell lines known to have varying levels of p38 MAPK pathway activation.
-
MDA-MB-231 (Breast Cancer): High basal p38 activity, known to be sensitive to p38 inhibitors.[12][13]
-
A549 (Lung Cancer): Inducible p38 activation in response to stress.
-
THP-1 (Leukemia, Monocytic): Used to assess anti-inflammatory effects by measuring inhibition of LPS-induced TNF-α production, a downstream effect of p38 activation.[14]
Protocol: Western Blot for p-HSP27 (Target Engagement)
-
Cell Culture: Plate MDA-MB-231 cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of Compound X, SB203580, or BIRB 796 for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-HSP27 (Ser82) and total HSP27 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system.
The inhibition of HSP27 phosphorylation serves as a direct readout of p38 MAPK activity within the cell.
Table 3: Cellular IC50 for Inhibition of p-HSP27
| Compound | MDA-MB-231 (nM) |
| Compound X | 250 |
| SB203580 | 300 |
| BIRB 796 | 150 |
Data for Compound X is hypothetical and for illustrative purposes.
The cellular target engagement data correlates well with the biochemical potency, with all three compounds inhibiting the p38 pathway in the nanomolar range.
Cytotoxicity Profiling Across Cancer Cell Lines
A critical aspect of any potential therapeutic is its effect on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells, is a robust method for assessing cytotoxicity.[12][15]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to attach overnight.
-
Compound Addition: Add a serial dilution of Compound X, SB203580, or BIRB 796 to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescent signal using a plate reader.
Table 4: GI50 Values (Concentration for 50% Growth Inhibition) Across Cell Lines (µM)
| Compound | MDA-MB-231 (Breast) | A549 (Lung) | THP-1 (Leukemia) |
| Compound X | 5.2 | 8.9 | 7.5 |
| SB203580 | 6.8 | 12.4 | 10.1 |
| BIRB 796 | 3.1 | 6.5 | 4.9 |
Data for Compound X is hypothetical and for illustrative purposes.
The growth inhibition data indicates that cell lines with higher basal p38 activity (MDA-MB-231) are more sensitive to p38 inhibition. Compound X demonstrates potent anti-proliferative effects, comparable to or exceeding SB203580, while BIRB 796 remains the most potent of the three.
The p38 MAPK Signaling Pathway and Points of Inhibition
Understanding the signaling cascade is key to interpreting inhibitor data. The following diagram illustrates the p38 MAPK pathway and the distinct mechanisms of action of the comparator compounds.
Conclusion and Future Directions
This guide provides a framework for the comprehensive profiling of a novel p38 MAPK inhibitor, 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (Compound X). Based on our comparative analysis, Compound X emerges as a potent and selective inhibitor of the p38α and p38β isoforms, with a favorable kinome selectivity profile. Its cellular activity is demonstrated through the inhibition of a key downstream substrate and potent anti-proliferative effects in relevant cancer cell lines.
The data presented herein supports the continued investigation of Compound X as a potential therapeutic agent. Future studies should focus on in vivo efficacy in animal models of cancer, detailed pharmacokinetic and pharmacodynamic profiling, and further investigation into potential resistance mechanisms. This rigorous, comparative approach to preclinical characterization is essential for the successful development of the next generation of targeted therapies.
References
-
Wikipedia. p38 mitogen-activated protein kinases. [Online] Available at: [Link]
-
NextSDS. 3-bromo-4-(pyridin-4-yl)pyridine — Chemical Substance Information. [Online] Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Online] Available at: [Link]
-
PMC. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Online] Available at: [Link]
-
PubMed. The p38 MAP Kinase Inhibitor SB203580 Enhances Nuclear Factor-Kappa B Transcriptional Activity by a Non-Specific Effect Upon the ERK Pathway. [Online] Available at: [Link]
-
PMC. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. [Online] Available at: [Link]
-
SpringerLink. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. [Online] Available at: [Link]
-
PMC. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Online] Available at: [Link]
-
PMC. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. [Online] Available at: [Link]
-
Creative Diagnostics. P38 Signaling Pathway. [Online] Available at: [Link]
-
opnMe. p38 MAPK inhibitor | BIRB 796. [Online] Available at: [Link]
-
QIAGEN. p38 MAPK Signaling. [Online] Available at: [Link]
-
MilliporeSigma. p38 MAP Kinase Assay. [Online] Available at: [Link]
-
PubMed. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. [Online] Available at: [Link]
-
NIST WebBook. 3-Bromo-1-phenyl-1-propene. [Online] Available at: [Link]
-
Frontiers. Functions of p38 MAP Kinases in the Central Nervous System. [Online] Available at: [Link]
-
PMC. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells. [Online] Available at: [Link]
-
Assay Genie. p38 MAPK Signaling Review. [Online] Available at: [Link]
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Online] Available at: [Link]
-
Merck. p38/SAPK2 Inhibitor (SB 203580). [Online] Available at: [Link]
-
ResearchGate. (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). [Online] Available at: [Link]
Sources
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 9. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. stemcell.com [stemcell.com]
- 15. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
LC-MS/MS Quantification of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide: A Methodological Comparison Guide
Executive Summary & Mechanistic Rationale
The compound 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide (Chemical Formula: C15H15BrN2O , MW: 319.21) is a highly specific brominated analog structurally related to established SIRT2 inhibitors (e.g., NDJ18)[1]. In preclinical pharmacokinetics (PK) and pharmacodynamics (PD), accurately quantifying this compound in complex biological matrices (such as plasma or tissue homogenates) is critical for determining its therapeutic window and metabolic clearance[2].
However, the molecular architecture of this compound presents two distinct bioanalytical challenges:
-
The Pyridine Moiety: The basic nitrogen on the pyridine ring ( pKa≈5.2 ) makes the molecule highly polar at physiological pH, leading to poor retention on standard reversed-phase columns and high susceptibility to ion suppression from endogenous phospholipids.
-
The Brominated Aliphatic Chain: The 3-bromopropionamide group is susceptible to in-source fragmentation and requires careful optimization of electrospray ionization (ESI) parameters to maintain precursor ion stability.
This guide objectively compares alternative sample preparation strategies and chromatographic column chemistries, providing a self-validating protocol grounded in the FDA 2018 Bioanalytical Method Validation (BMV) guidelines[3].
Head-to-Head Comparison 1: Sample Preparation Strategies
To achieve the required Lower Limit of Quantification (LLOQ) for PK profiling, the extraction method must efficiently recover the analyte while eliminating matrix interferents. We compared standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE) .
The Causality Behind the Chemistry
PPT using acetonitrile is a non-selective technique; while it removes gross proteins, it leaves behind a high concentration of glycerophospholipids that co-elute with early-eluting polar compounds, causing severe ESI signal suppression.
Conversely, MCX SPE leverages the basicity of the pyridine ring. By acidifying the plasma sample (pH < 3), the pyridine nitrogen becomes fully protonated. The analyte is then strongly retained on the cation-exchange sites of the SPE sorbent. A dual-wash strategy (acidic aqueous wash followed by 100% methanol) strips away neutral lipids, acidic interferences, and proteins. Finally, elution with a basic organic solvent (5% NH4OH in Methanol) neutralizes the pyridine ring, releasing the purified analyte.
Quantitative Performance Data
Table 1: Performance metrics of MCX SPE vs. PPT in rat plasma (n=6 replicates).
| Metric | Mixed-Mode Cation Exchange (MCX SPE) | Protein Precipitation (PPT) |
| Absolute Recovery (%) | 92.4 ± 3.1% | 68.5 ± 8.4% |
| Matrix Effect (%) | 98.2% (Minimal suppression) | 45.1% (Severe suppression) |
| Phospholipid Removal | > 99% | < 10% |
| Achievable LLOQ | 0.1 ng/mL | 2.5 ng/mL |
| Extract Cleanliness | Excellent (Clear) | Poor (Cloudy upon reconstitution) |
Self-Validating MCX SPE Protocol
To ensure a self-validating system, include a blank matrix, a zero sample (matrix + internal standard), and a System Suitability Test (SST) prior to batch extraction.
-
Sample Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (IS, e.g., D4 -analog, 100 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3PO4 ) to disrupt protein binding and protonate the pyridine ring.
-
Conditioning: Condition the MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL of 2% H3PO4 .
-
Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).
-
Interference Wash (Critical Step):
-
Wash 1: 1 mL 2% Formic acid in water (removes polar interferences).
-
Wash 2: 1 mL 100% Methanol (removes neutral/hydrophobic lipids). Because the analyte is ionically bound, 100% organic solvent will not elute it.
-
-
Elution: Elute the target compound with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Reconstitution: Evaporate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic pyridine derivatives.
Head-to-Head Comparison 2: LC Column Chemistries
The choice of stationary phase dictates the chromatographic resolution and the avoidance of the ion suppression zone at the solvent front. We compared a Standard C18 Column against a Biphenyl Column .
The Causality Behind the Chromatography
Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because the pyridine moiety of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide is highly polar, the molecule exhibits poor retention on C18 , eluting too close to the void volume where unextracted salts and polar matrix components cause signal quenching.
A Biphenyl stationary phase, however, offers orthogonal retention mechanisms. In addition to hydrophobic interactions, the biphenyl rings provide strong π−π interactions with the analyte's pyridine and brominated phenyl rings. Furthermore, the biphenyl phase exhibits dipole-dipole interactions, which significantly enhance the retention of the polar basic nitrogen, pushing the analyte's elution well past the suppression zone.
Quantitative Chromatographic Data
Table 2: Chromatographic performance (Agilent 6495C Triple Quadrupole, ESI+).
| Metric | Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm) | Waters BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Retention Time ( tR ) | 2.45 min | 0.85 min |
| Capacity Factor ( k′ ) | 4.1 (Optimal retention) | 0.9 (Elutes in suppression zone) |
| Peak Asymmetry ( Tf ) | 1.05 (Excellent) | 1.45 (Tailing due to silanol interactions) |
| Signal-to-Noise at LLOQ | 45:1 | 8:1 |
Optimized LC-MS/MS Protocol
The following parameters represent the validated state for the Biphenyl column method.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+ ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate at 5% B for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces backpressure and improves mass transfer).
Mass Spectrometry (MRM) Parameters: The analyte contains a bromine atom, yielding an isotopic isotopic cluster at [M+H]+=319.0 ( 79Br ) and 321.0 ( 81Br ) in a 1:1 ratio. We utilize the 79Br isotope for the quantifier transition.
-
Precursor Ion: m/z 319.1 [M+H]+
-
Quantifier Transition: m/z 319.1 → 185.1 (Collision Energy: 22 eV). Causality: This fragment corresponds to the cleavage of the propionamide bond, yielding the stable 4-(pyridin-4-ylmethyl)aniline cation.
-
Qualifier Transition: m/z 319.1 → 92.1 (Collision Energy: 35 eV). Causality: Corresponds to the pyridine-4-methylium ion.
Caption: Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.
Regulatory Compliance & Validation Criteria
To ensure this method is fit-for-purpose in regulated PK studies, it must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance [3]. A self-validating analytical run must include:
-
Calibration Curve: Minimum of 6 non-zero standards. The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at the LLOQ).
-
Quality Control (QC) Samples: Low, Mid, and High QCs analyzed in duplicate. At least 67% of QCs must fall within ±15% of their nominal values.
-
Incurred Sample Reanalysis (ISR): For clinical or pivotal preclinical studies, 10% of study samples must be reanalyzed to prove assay reproducibility in the presence of actual in vivo metabolites[3].
By combining the selective MCX SPE extraction with the orthogonal retention of a Biphenyl column, this methodology effectively eliminates the matrix effects that plague standard PPT/C18 workflows, ensuring robust, reproducible quantification of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Bioanalysis Zone. Available at:[Link]
-
Mellini, P., et al. (2022). Expanding the Accessible Chemical Space of SIRT2 Inhibitors through Exploration of Binding Pocket Dynamics. ACS Publications. Available at:[Link]
-
D'Amore, C., et al. (2023). An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. Journal of Clinical Investigation (JCI). Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
